molecular formula C9H10BClO4 B1451340 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid CAS No. 871329-55-4

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Cat. No.: B1451340
CAS No.: 871329-55-4
M. Wt: 228.44 g/mol
InChI Key: SGPMCOBGNHZGJJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMCOBGNHZGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660696
Record name [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-55-4
Record name [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS 871329-55-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and an ethoxycarbonyl group, offers a powerful platform for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The chloro and ethoxycarbonyl substituents provide additional handles for synthetic diversification and opportunities to modulate the electronic and steric properties of target molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this versatile building block, with a focus on practical insights for laboratory and process development.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its effective application. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 871329-55-4[1]
Molecular Formula C₉H₁₀BClO₄[1]
Molecular Weight 228.44 g/mol [1]
IUPAC Name (5-chloro-2-ethoxycarbonylphenyl)boronic acid[1]
Synonyms Ethyl 2-borono-4-chlorobenzoate, 5-Chloro-2-(ethoxycarbonyl)benzeneboronic acid
Appearance White Solid[2]
Purity Typically ≥98%[2]

Spectroscopic Characterization (Representative Data):

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the substituents. The ethyl group will exhibit a quartet and a triplet. The acidic protons of the boronic acid group may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹). A broad O-H stretching band for the boronic acid hydroxyl groups is also expected (around 3300-2500 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often involving the formation of an organometallic intermediate followed by borylation. A common and effective strategy involves the use of a directed ortho-metalation approach on a suitable precursor. Below is a detailed protocol adapted from the synthesis of a related pinacol ester found in the patent literature, which is a common and stable precursor to the boronic acid.

Workflow for the Synthesis of this compound Pinacol Ester

A Ethyl 4-chlorobenzoate B Directed ortho-metalation (LDA, THF, -78 °C) A->B 1. Add starting material to cooled LDA solution C Borylation (Triisopropyl borate) B->C 2. Add borylating agent D Esterification (Pinacol) C->D 3. Quench and add pinacol E This compound pinacol ester D->E 4. Workup and purification

Caption: Synthetic workflow for the pinacol ester precursor.

Detailed Experimental Protocol (Synthesis of the Pinacol Ester Precursor):

This protocol is adapted from the synthesis of a similar compound described in patent WO2007084786A1.[3]

Materials:

  • Ethyl 4-chlorobenzoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Formation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine, followed by the dropwise addition of n-BuLi solution, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Directed ortho-metalation: To the freshly prepared LDA solution, add a solution of ethyl 4-chlorobenzoate in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Esterification with Pinacol: Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Add pinacol to the mixture and stir vigorously for 1-2 hours.

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound pinacol ester.

Conversion to the Boronic Acid:

The pinacol ester can be readily hydrolyzed to the corresponding boronic acid.

  • Dissolve the pinacol ester in a suitable solvent system such as a 10:1 mixture of acetone and water.

  • Add an excess of a strong acid, such as hydrochloric acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford this compound.

Applications in Drug Discovery and Development

The primary application of this compound lies in its use as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling:

This powerful palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[5] The presence of the chloro and ethoxycarbonyl groups on the boronic acid allows for the introduction of these functionalities into the final product, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

Suzuki_Miyaura_Cycle

References

physical and chemical properties of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 871329-55-4), a key organoboron intermediate in modern organic synthesis. The document details its physicochemical properties, outlines common synthetic strategies, and offers in-depth insights into its chemical reactivity, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals, providing both fundamental knowledge and practical, field-proven protocols to effectively utilize this versatile building block in the synthesis of complex molecules for pharmaceuticals and materials science.

Introduction

This compound is a bifunctional organoboron compound that has emerged as a valuable reagent in synthetic chemistry.[1] Its structure, featuring a phenyl ring substituted with a boronic acid, a chloro group, and an ethoxycarbonyl group, offers a unique combination of reactivity and functionality. The boronic acid moiety is the cornerstone of its utility, enabling its participation in one of the most powerful carbon-carbon bond-forming reactions: the Suzuki-Miyaura coupling.[1][2]

The presence of the electron-withdrawing chloro and ethoxycarbonyl groups influences the electronic properties of the aromatic ring, affecting its reactivity in cross-coupling reactions. These functional groups also serve as handles for subsequent chemical transformations, allowing for the construction of highly complex and diverse molecular architectures. Consequently, this compound is a sought-after building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide will serve as a detailed resource covering the essential technical aspects of this important chemical entity.

Physicochemical Properties

The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in chemical reactions. This compound is typically supplied as a white to off-white solid and, like many boronic acids, is soluble in polar organic solvents.[3][4]

Chemical Structure

G A Start: Aryl Dihalide (e.g., 4-Chloro-2-iodobenzoate) B Metal-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B C Borylation (Quench with B(OiPr)₃) B->C D Acidic Hydrolysis (e.g., aq. HCl) C->D E Purification (Recrystallization / Chromatography) D->E F Final Product: This compound E->F Suzuki_Cycle cluster_0 pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd_complex Ar-Pd(II)L₂-X oa->pd_complex aryl_halide Ar-X aryl_halide->oa tm Transmetalation pd_complex->tm coupled_complex Ar-Pd(II)L₂-R tm->coupled_complex boronic_acid R-B(OH)₂ (Base Activated) boronic_acid->tm re Reductive Elimination coupled_complex->re re->pd0 Catalyst Regeneration product Ar-R (Biaryl Product) re->product

References

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid: Structure, Properties, and Applications

Abstract

This compound is a specialized bifunctional organic compound that has emerged as a valuable building block in modern synthetic chemistry. Characterized by a phenyl ring substituted with a boronic acid, a chloro group, and an ethoxycarbonyl group, its unique electronic and steric properties make it an important reagent, particularly in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It places a special emphasis on its pivotal role in palladium-catalyzed cross-coupling reactions and its applications in pharmaceutical research and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Substituted Phenylboronic Acids

Boronic acids, distinguished by a C–B bond, are generally stable, low-toxicity Lewis acids that are easy to handle, making them indispensable reagents in organic synthesis.[1][2] Their prominence surged with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][4]

This compound belongs to a sophisticated class of these reagents. Its utility is defined by the interplay of its three key functional groups:

  • The Boronic Acid Group (-B(OH)2): This is the reactive center for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[2] It can also reversibly form stable complexes with diols, a property leveraged in carbohydrate sensing and bioconjugation.[1][5]

  • The Chloro Group (-Cl): As an electron-withdrawing group, it influences the reactivity of the phenyl ring and the boronic acid. It also provides a potential secondary site for nucleophilic aromatic substitution or other coupling reactions under specific conditions.

  • The Ethoxycarbonyl Group (-C(=O)OCC): This ester group also acts as an electron-withdrawing moiety, further modulating the molecule's electronic properties. Importantly, it serves as a synthetic handle that can be hydrolyzed to a carboxylic acid or converted to other functional groups, providing a route to further molecular diversification.

This combination of functionalities in a single molecule allows for precise, multi-step synthetic strategies, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.[5][6]

Physicochemical Properties and Molecular Structure

The precise identity and characteristics of a chemical reagent are fundamental to its successful application. The key properties of this compound are summarized below.

PropertyDataReference(s)
IUPAC Name (5-chloro-2-ethoxycarbonylphenyl)boronic acid[6][7]
CAS Number 871329-55-4[6][8][9]
Molecular Formula C₉H₁₀BClO₄[6][7][8]
Molecular Weight 228.44 g/mol [6][8]
Canonical SMILES B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O[6]
InChI Key SGPMCOBGNHZGJJ-UHFFFAOYSA-N[6]
Appearance Typically a white to off-white crystalline powder[5]

The molecule is planar, with the sp²-hybridized boron atom adopting a trigonal planar geometry.[1]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be accomplished through several established organic chemistry methods. The choice of route often depends on the availability of starting materials and the desired scale. Common strategies include:

  • Borylation of Aryl Halides: A precursor aryl halide can be reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. This is followed by deprotection of the resulting boronate ester to yield the boronic acid.[6][10]

  • Grignard Reagent Formation and Borylation: A more traditional route involves the formation of a Grignard reagent from a suitable di-halogenated benzene derivative, followed by reaction with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic hydrolysis to furnish the boronic acid.[2]

  • Multi-step Synthesis: A logical sequence may involve the chlorination and esterification of a suitable benzene precursor, followed by a final borylation step to install the boronic acid functionality.[6]

Chemical Reactivity

The primary utility of this compound stems from its participation in the Suzuki-Miyaura coupling reaction, which is central to the construction of biaryl scaffolds common in many drug candidates.[3][11] The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yield and stereospecificity. The general catalytic cycle is a cornerstone of organometallic chemistry.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) pd0->pd_ox Oxidative Addition pd_trans Transmetalation Intermediate (R¹-Pd(II)L₂-R²) pd_ox->pd_trans Transmetalation pd_re Reductive Elimination Intermediate pd_trans->pd_re pd_re->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd_re->product r1x Organic Halide (R¹-X) r1x->pd_ox boronic Boronic Acid (R²-B(OH)₂) + Base → [R²-B(OH)₃]⁻ boronic->pd_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Applications in Research and Development

Pharmaceutical Development

This reagent is a key intermediate in the synthesis of pharmaceuticals.[5] The biaryl motif constructed via Suzuki coupling is prevalent in drugs targeting a range of diseases, including cancer.[5][11] The ability to introduce the substituted phenyl ring allows medicinal chemists to fine-tune a molecule's pharmacological properties, such as its binding affinity to a target enzyme or receptor, bioavailability, and metabolic stability.[6][11] The boronic acid moiety itself can be a pharmacophore, interacting with active site serine residues in certain enzymes.[6]

Advanced Materials Science

In materials science, boronic acids are used to create functional polymers and other advanced materials.[5][6] For instance, they can be incorporated into polymers to create self-assembling or stimuli-responsive materials.[6] The specific substitution pattern of this compound can be exploited to design materials with tailored electronic or optical properties for use in sensors or organic electronics.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

Objective: To synthesize an ethyl 4'-substituted-4-chloro-[1,1'-biphenyl]-2-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Substituted Aryl Bromide (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) or a suitable Buchwald ligand

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq). Seal the flask with a septum.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

    • Causality Note: The Pd(0) active catalyst is typically generated in situ from a more stable Pd(II) precursor. The phosphine ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the deoxygenated 4:1 dioxane/water solvent mixture via syringe.

    • Causality Note: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing the solvent is critical for ensuring catalytic turnover and achieving a high yield. The water in the solvent system is crucial for the base to function effectively and to facilitate the transmetalation step.[3]

  • Reaction: Place the sealed flask in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

    • Causality Note: The desired organic product is soluble in ethyl acetate, while inorganic salts (like excess base and byproducts) are partitioned into the aqueous layer.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.

Safety and Handling

While specific toxicological data for this compound is limited, it should be handled with standard laboratory precautions. Based on similar boronic acid derivatives, it may cause skin, eye, and respiratory irritation.[12]

  • Always use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly versatile and valuable reagent for modern organic synthesis. Its trifunctional nature provides a robust platform for creating molecular complexity, particularly through the reliable and efficient Suzuki-Miyaura coupling reaction. For researchers in drug discovery and materials science, this compound serves as a key building block, enabling the systematic exploration of chemical space and the development of novel, high-value molecules. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential.

References

Introduction: The Role and Sensitivity of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Optimal Storage of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

This compound (CAS No. 871329-55-4) is a specialized organoboron compound integral to modern organic synthesis.[1][2] Its bifunctional nature, featuring a boronic acid moiety for carbon-carbon bond formation and chloro and ethoxycarbonyl groups for further functionalization, makes it a valuable reagent in the development of complex molecules, particularly in pharmaceutical and materials science research.[1][3] Boronic acids are widely employed as key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6]

However, the efficacy of this compound in these precise chemical transformations is directly contingent on its purity and structural integrity. Boronic acids as a class are susceptible to several degradation pathways that can be initiated or accelerated by improper storage and handling.[7][8] This guide provides a comprehensive, mechanism-driven framework for researchers, scientists, and drug development professionals to ensure the long-term stability and reliability of this critical reagent.

Fundamental Principles of Boronic Acid Stability

To appreciate the specific storage requirements, one must first understand the inherent chemical vulnerabilities of the boronic acid functional group. The boron atom in R-B(OH)₂ is electron-deficient, acting as a mild Lewis acid, which is the root of both its utility and its instability.[4][5]

Key Degradation Pathways:
  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the reagent.[9] This reaction is often facilitated by aqueous or protic environments and can be catalyzed by acids or bases.[8][9] Highly electron-deficient arylboronic acids can be particularly susceptible to this degradation pathway.[8]

  • Oxidative Degradation: Boronic acids are prone to oxidation, especially in the presence of air or other oxidizing agents, which can convert the boronic acid to a phenol.[7][10][11] This process compromises the reagent's ability to participate in cross-coupling reactions. The mechanism involves the formation of a boronate species that is then oxidized.[10][11][12]

  • Anhydride Formation (Boroxine Synthesis): A common and often reversible process for boronic acids is the loss of water between three molecules to form a stable, six-membered cyclic anhydride called a boroxine.[4] While this is not always detrimental—as boroxines can be converted back to the boronic acid in situ—it alters the compound's molecular weight and can affect reaction stoichiometry and kinetics if not accounted for.

Understanding these pathways underscores the rationale behind the stringent storage protocols detailed below.

Core Storage and Handling Protocols

The primary goal of a storage protocol is to mitigate the environmental factors that trigger the degradation pathways described above. Based on safety data sheets (SDS) and the known chemistry of boronic acids, the following conditions are recommended.

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & CausalitySupporting Sources
Temperature 2–8 °C (Refrigerated) Slows the rate of all chemical degradation pathways. While some suppliers may list room temperature storage, refrigeration provides a more robust safeguard against slow decomposition over time.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by excluding atmospheric oxygen. This is critical for maintaining the integrity of the C-B bond and preventing the formation of phenolic byproducts.[13][14]
Moisture Tightly Sealed in a Dry Environment Excludes atmospheric moisture, which can facilitate hydrolytic decomposition and protodeboronation. Boronic acids are often hygroscopic.[14][15]
Incompatibilities Segregate from Incompatible Materials Prevents accidental contact with substances that can cause rapid decomposition, such as strong oxidizing agents, strong acids, and strong bases.[14][16][17]
Experimental Protocol: Safe Handling and Aliquoting

This protocol ensures the compound is handled in a manner that preserves its integrity from storage to reaction vessel.

Required Equipment:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, compatible gloves (e.g., nitrile).[18][19]

  • Inert atmosphere glovebox or a Schlenk line setup.

  • Spatula, weighing paper/vessel.

  • Original reagent container and appropriately sized, pre-dried vials for aliquots.

Procedure:

  • Preparation: Before opening the main container, allow it to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment Transfer: Transfer the sealed container into an inert atmosphere glovebox or handle under a positive pressure of argon or nitrogen using a Schlenk line.

  • Dispensing: Open the container and quickly dispense the required amount of the white to off-white solid.[20] Avoid creating dust.[19] If dust is generated, respiratory protection is required.[19]

  • Seal and Store: Tightly reseal the primary container, ensuring the cap is secure. Purge the headspace with inert gas before final tightening if possible.

  • Return to Storage: Immediately return the primary container to its designated refrigerated storage location (2–8 °C).

  • Waste Disposal: Dispose of contaminated materials (e.g., weighing paper, gloves) in a properly labeled hazardous waste container according to institutional guidelines.[21][22]

Workflow for Handling this compound

G storage 1. Refrigerated Storage (2-8°C, Inert Atmosphere) warm 2. Equilibrate to RT in Desiccator storage->warm Prevent Condensation inert 3. Transfer to Inert Environment (Glovebox / Schlenk Line) warm->inert Maintain Integrity weigh 4. Weigh Required Amount inert->weigh reseal 5. Tightly Reseal Primary Container weigh->reseal Minimize Exposure dissolve 6. Dissolve in Anhydrous Solvent for Immediate Use weigh->dissolve return_storage 7. Return Primary Container to Refrigeration reseal->return_storage

Caption: Recommended workflow for handling the reagent.

Chemical Incompatibility: A Critical Safety and Stability Concern

Proper chemical segregation is paramount. This compound should never be stored in proximity to materials that can initiate its decomposition.

  • Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid, Permanganates): These can cause rapid and potentially exothermic oxidative degradation of the boronic acid.[14][16]

  • Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): Bases can deprotonate the boronic acid to form a boronate species, which is often more susceptible to other forms of degradation and can catalyze protodeboronation.[8][9][14]

  • Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Acids can catalyze the protodeboronation pathway, leading to the cleavage of the essential carbon-boron bond.[8][9][14]

Chemical Segregation Diagram

G reagent 5-Chloro-2-(ethoxycarbonyl) phenylboronic acid oxidizers Strong Oxidizing Agents reagent->oxidizers Risk of Oxidation bases Strong Bases reagent->bases Catalyzes Protodeboronation acids Strong Acids reagent->acids Catalyzes Protodeboronation water Water / Moisture reagent->water Risk of Hydrolysis & Protodeboronation

Caption: Key chemical incompatibilities to avoid during storage.

Impact on Synthetic Applications: The Cost of Improper Storage

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[6][23] The success of this reaction is highly sensitive to the quality of the boronic acid.

  • Reduced Yields: If a portion of the boronic acid has degraded via protodeboronation or oxidation, the effective stoichiometry of the reaction is altered, leading to lower yields of the desired product.[8]

  • Formation of Byproducts: The degradation products themselves can introduce impurities into the reaction mixture. For example, protodeboronation would yield ethyl 4-chlorobenzoate, and oxidation would yield a phenolic derivative. These impurities complicate the purification process and can interfere with subsequent synthetic steps.

  • Inconsistent Results: Using a partially degraded reagent leads to poor reproducibility, a critical issue in both academic research and process development for drug discovery.

By adhering to the stringent storage and handling conditions outlined in this guide, researchers can ensure the reagent performs as expected, leading to reliable, reproducible, and high-yielding synthetic outcomes.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS Number: 871329-55-4).[1][2] As a valuable building block in organic synthesis and medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This guide is structured to provide not just the data, but the scientific rationale behind the expected spectral features, empowering researchers to interpret their own experimental results with confidence.

Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this guide will provide a detailed, predictive analysis based on established principles of spectroscopy and data from analogous compounds. This approach offers a robust framework for researchers to anticipate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data they would acquire.

Molecular Structure and Its Influence on Spectroscopic Signatures

The molecular structure of this compound, with its distinct functional groups—a phenyl ring, a boronic acid, a chloro group, and an ethoxycarbonyl group—dictates its unique spectroscopic fingerprint.[1] Each component will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹¹B NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Justification
Ar-H7.5 - 8.2mJ ≈ 2-8The aromatic protons will be in the downfield region due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the chloro, ethoxycarbonyl, and boronic acid groups will further shift these protons downfield. The complex splitting pattern (multiplet, m) will arise from coupling between the non-equivalent aromatic protons.
-OCH₂CH₃4.2 - 4.5qJ ≈ 7The methylene protons of the ethyl group are adjacent to an oxygen atom, causing a significant downfield shift. They will appear as a quartet (q) due to coupling with the three methyl protons.
-OCH₂CH₃1.2 - 1.5tJ ≈ 7The methyl protons of the ethyl group are in a typical aliphatic region. They will appear as a triplet (t) due to coupling with the two methylene protons.
-B(OH)₂4.0 - 6.0br s-The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with solvent, leading to a broad singlet (br s). The exact chemical shift is highly dependent on the solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Predicted Chemical Shift (ppm) Justification
C=O (ester)165 - 175The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
Ar-C (substituted)125 - 150The aromatic carbons attached to substituents (Cl, B, C=O) will have varied chemical shifts depending on the electronic nature of the substituent. The carbon attached to the boronic acid group can sometimes be difficult to observe due to quadrupolar relaxation.
Ar-CH120 - 140The protonated aromatic carbons will appear in the typical aromatic region.
-OCH₂CH₃60 - 65The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
-OCH₂CH₃13 - 16The methyl carbon of the ethyl group is in the typical upfield aliphatic region.
Predicted ¹¹B NMR Spectrum

Boron-11 NMR is a valuable technique for characterizing boronic acids.

Boron Predicted Chemical Shift (ppm) Justification
-B(OH)₂28 - 33The chemical shift of the boron atom in arylboronic acids typically falls in this range.[3][4][5] The electronic environment of the phenyl ring, influenced by the chloro and ethoxycarbonyl substituents, will affect the precise chemical shift.

Experimental Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire 1H, 13C, and 11B spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate and calibrate spectra proc2->proc3

Caption: A generalized workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Justification
O-H (boronic acid)3200 - 3600 (broad)StretchingThe hydroxyl groups of the boronic acid will exhibit a broad absorption band due to hydrogen bonding.
C-H (aromatic)3000 - 3100StretchingCharacteristic C-H stretching vibrations of the aromatic ring.
C-H (aliphatic)2850 - 3000StretchingC-H stretching vibrations of the ethyl group.
C=O (ester)1700 - 1730StretchingA strong, sharp absorption band characteristic of the ester carbonyl group.
C=C (aromatic)1450 - 1600StretchingMultiple bands corresponding to the carbon-carbon double bond stretching in the phenyl ring.
B-O1310 - 1380StretchingA strong absorption band associated with the boron-oxygen bond.
C-O (ester)1100 - 1300StretchingAsymmetric and symmetric stretching vibrations of the C-O bonds in the ester.
C-Cl700 - 850StretchingThe carbon-chlorine stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Parameter Predicted Value Justification
Molecular Ion (M⁺)m/z = 228.44 (for ³⁵Cl) and 230.44 (for ³⁷Cl)The molecular weight of this compound is 228.44 g/mol .[6][7][8] The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Major Fragmentsm/z = 211, 183, 155, 127Expected fragmentation pathways include the loss of -OH, -C₂H₅O, -COOC₂H₅, and further cleavages of the aromatic ring.

Data Interpretation Workflow

Data_Interpretation start Acquired Spectroscopic Data (NMR, IR, MS) ms MS: Determine Molecular Weight and Isotopic Pattern start->ms ir IR: Identify Key Functional Groups start->ir nmr_1h 1H NMR: Assign Proton Environments & Connectivity start->nmr_1h nmr_13c 13C NMR: Identify Unique Carbon Environments start->nmr_13c nmr_11b 11B NMR: Confirm Boronic Acid Presence start->nmr_11b structure Correlate All Data ms->structure ir->structure nmr_1h->structure nmr_13c->structure nmr_11b->structure confirm Confirm Structure of This compound structure->confirm

Caption: A logical workflow for interpreting combined spectroscopic data.

Conclusion and Best Practices

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. While experimental data is not publicly available, the principles outlined here, supported by data from analogous compounds, offer a robust foundation for researchers.

For optimal results, it is recommended to:

  • Use high-purity solvents for NMR analysis to avoid interfering signals.

  • Thoroughly dry the sample before IR analysis, as water can obscure the O-H stretching region.

  • Employ high-resolution mass spectrometry to confirm the elemental composition of the molecular ion and major fragments.

  • Integrate data from all three techniques for a comprehensive and unambiguous structural confirmation.

By following this guide, researchers and drug development professionals can confidently approach the spectroscopic characterization of this compound, ensuring the quality and integrity of their work.

References

The Strategic Application of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a substituted arylboronic acid, has emerged as a valuable reagent in medicinal chemistry, primarily owing to its utility in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a chlorine atom and an ethoxycarbonyl group, offers distinct advantages in modulating the physicochemical and pharmacological properties of target molecules.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the potential applications of this compound. We will delve into its pivotal role in the synthesis of bioactive compounds, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will elucidate the underlying chemical principles, provide practical experimental methodologies, and showcase a real-world example of its application in the synthesis of a potential therapeutic agent.

The Power of the Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The primary application of this compound in medicinal chemistry lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms with exceptional efficiency and functional group tolerance.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.

The unique structure of this compound makes it a particularly interesting substrate for this reaction. The electron-withdrawing nature of the ethoxycarbonyl group can influence the electronic properties of the resulting biaryl scaffold, while the chlorine atom provides an additional site for further functionalization, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

Mechanism of the Suzuki-Miyaura Coupling

A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂) reacts with a base to form a boronate salt, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species.

Figure 1: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.

Case Study: Synthesis of Benzimidazole-Based PARP Inhibitors

A compelling application of this compound is demonstrated in the synthesis of substituted benzimidazole derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

A key step in the synthesis of these inhibitors involves a Suzuki-Miyaura coupling between this compound and a suitable halogenated benzimidazole core. This reaction efficiently introduces the substituted phenyl moiety, which is often crucial for binding to the target enzyme.

Experimental Workflow: Synthesis of Ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoate

The following workflow outlines the synthesis of a key intermediate in the preparation of benzimidazole-based PARP inhibitors, as described in patent WO2012017051A1.

experimental_workflow start Reactants: - this compound - 2-Chloro-1H-benzimidazole-4-carboxamide - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) reaction Suzuki-Miyaura Coupling Reaction (Solvent: e.g., Dioxane/Water, Heat) start->reaction workup Aqueous Work-up (Extraction with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: Ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoate purification->product

Figure 2: Experimental workflow for the synthesis of a benzimidazole intermediate.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the Suzuki-Miyaura coupling reaction to synthesize ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoate. This protocol is based on established methodologies for similar transformations.

Materials:

  • This compound

  • 2-Chloro-1H-benzimidazole-4-carboxamide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Chloro-1H-benzimidazole-4-carboxamide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes key data for the synthesis of a representative benzimidazole-based PARP inhibitor intermediate using this compound.

ParameterValueReference
Starting Material 1 2-Chloro-1H-benzimidazole-4-carboxamidePatent: WO2012017051A1
Starting Material 2 This compoundPatent: WO2012017051A1
Catalyst Tetrakis(triphenylphosphine)palladium(0)General Suzuki Protocol
Base Potassium CarbonateGeneral Suzuki Protocol
Solvent Dioxane/WaterGeneral Suzuki Protocol
Reaction Temperature 80-100 °CGeneral Suzuki Protocol
Typical Yield 70-90%Estimated from similar reactions
Product Ethyl 4-chloro-2-(4-carbamoyl-1H-benzimidazol-2-yl)benzoatePatent: WO2012017051A1

Broader Applications and Future Perspectives

While the synthesis of PARP inhibitors provides a salient example, the utility of this compound extends to the development of other classes of therapeutic agents. The biaryl and heteroaryl-aryl motifs constructed using this building block are prevalent in a wide range of biologically active molecules, including:

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature a biaryl core, which is essential for binding to the ATP-binding pocket of the enzyme. The specific substitution pattern of this compound can be leveraged to fine-tune the selectivity and potency of these inhibitors.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The development of selective agonists and antagonists often relies on the synthesis of complex molecules containing biaryl structures.

  • Antiviral and Antibacterial Agents: The structural diversity enabled by Suzuki-Miyaura couplings with reagents like this compound is valuable in the search for new antimicrobial and antiviral compounds.

The strategic placement of the chloro and ethoxycarbonyl groups on the phenyl ring of this boronic acid provides medicinal chemists with a powerful tool to modulate key drug-like properties such as solubility, lipophilicity, metabolic stability, and target engagement. As our understanding of disease biology continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase, further solidifying its importance in the future of drug discovery.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of complex biaryl and heteroaryl-aryl scaffolds. The case study of its use in the preparation of benzimidazole-based PARP inhibitors highlights its practical utility in the development of targeted therapies. As the field of drug discovery continues to evolve, the strategic application of well-designed building blocks like this compound will remain a critical component of the medicinal chemist's toolkit, enabling the creation of the next generation of innovative medicines.

References

The Emergence of a Key Architectural Element in Modern Chemistry: A Technical Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Winnipeg, CA – January 1, 2026 – In the intricate world of synthetic chemistry, where the precise construction of molecules underpins advancements in medicine and materials science, certain reagents emerge as indispensable tools. 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a seemingly unassuming white solid, represents one such pivotal building block. This technical guide delves into the core of this compound, exploring its synthetic evolution, its critical role in modern organic chemistry, and its impact on the development of novel therapeutics. While the precise moment of its initial synthesis is not prominently documented, its history is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions and the relentless pursuit of more effective kinase inhibitors.

A Molecule for a New Era: The Context of Discovery

The story of this compound is not one of a singular, celebrated discovery, but rather of its emergence as a vital component in the synthetic chemist's toolkit. Its value is rooted in the revolutionary impact of the Suzuki-Miyaura cross-coupling reaction, a method for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry. This powerful reaction forges carbon-carbon bonds with remarkable precision and functional group tolerance, becoming a cornerstone of modern drug discovery.

The proliferation of research into kinase inhibitors, particularly for oncology, created a demand for a diverse array of functionalized building blocks. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors often involves the construction of complex heterocyclic scaffolds, and the Suzuki-Miyaura reaction proved to be an ideal method for their synthesis. It is within this context that substituted phenylboronic acids, like the title compound, became highly sought after. The specific arrangement of the chloro, ethoxycarbonyl, and boronic acid groups on the phenyl ring of this molecule offers a unique combination of reactivity and functionality, making it a valuable precursor for a wide range of biologically active compounds.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. The key identifiers and characteristics of this compound are summarized below.

PropertyValue
CAS Number 871329-55-4
Molecular Formula C₉H₁₀BClO₄
Molecular Weight 228.44 g/mol
IUPAC Name (5-chloro-2-ethoxycarbonylphenyl)boronic acid
Synonym Ethyl 2-borono-4-chlorobenzoate
Appearance White to off-white solid

The Synthetic Blueprint: General Approaches to Synthesis

While a singular, seminal publication detailing the first synthesis of this compound is not readily apparent, its preparation follows well-established principles of organic chemistry for the synthesis of functionalized arylboronic acids. The following represents a generalized, multi-step synthetic strategy.[1]

Key Synthetic Transformations

The construction of this molecule typically involves a sequence of reactions, including chlorination, esterification, and borylation. The order of these steps can be varied to optimize yield and purity.

A plausible synthetic pathway could commence with a suitable chlorobenzoic acid derivative. The introduction of the ethoxycarbonyl group can be achieved through Fischer esterification. The final and most critical step is the introduction of the boronic acid functionality. This is often accomplished via an ortho-metalation strategy, where a strong base is used to deprotonate the position adjacent to the ester, followed by quenching with a trialkyl borate.

Alternatively, a palladium-catalyzed borylation of a di-halogenated precursor could be employed, offering a different route to the desired product.

Generalized Synthetic Protocol

The following is a representative, though not exhaustive, experimental protocol for the synthesis of a substituted phenylboronic acid, illustrating the key chemical principles involved.

Step 1: Esterification of a Substituted Benzoic Acid

  • A solution of the starting chlorobenzoic acid in ethanol is treated with a catalytic amount of strong acid (e.g., sulfuric acid).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude ester is then purified, typically by column chromatography.

Step 2: Directed ortho-Metalation and Borylation

  • The purified ester is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the position ortho to the ester group.

  • A trialkyl borate (e.g., triisopropyl borate) is then added to the reaction mixture, which is allowed to slowly warm to room temperature.

  • The reaction is quenched by the addition of an aqueous acid, which hydrolyzes the boronate ester to the desired boronic acid.

  • The product is then extracted and purified.

Caption: Generalized workflow for the synthesis of this compound.

The Cornerstone of Complexity: Applications in Suzuki-Miyaura Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (Base) pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The biaryl motif is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its prevalence in drug discovery is particularly noteworthy, with the biaryl framework appearing in a significant percentage of known drugs, where it often serves as a key pharmacophore for interacting with biological targets.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C-C bonds, a testament to its remarkable functional group tolerance, mild conditions, and the general stability and low toxicity of its organoboron reagents.[5][6]

This guide focuses on a specific, highly functionalized building block: 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid . The strategic placement of a chloro substituent and an ortho-ethoxycarbonyl group makes this reagent exceptionally valuable. The chloro group provides a secondary handle for further functionalization, while the ortho-ester group introduces steric hindrance and electronic modulation, enabling the synthesis of complex, three-dimensional biaryl structures that are often crucial for achieving high target affinity and selectivity in drug development.[7][8]

Understanding the nuances of this reagent's reactivity is key to leveraging its full synthetic potential. This document provides a detailed exploration of the underlying mechanism, optimized protocols, and practical insights for its successful application.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[9] A grasp of this mechanism is not merely academic; it informs every choice a chemist makes, from the selection of the catalyst to the base and solvent system. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10]

  • Oxidative Addition: The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This forms a square planar Palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5]

  • Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[11][12] This activated species then exchanges its aryl group with the halide on the Pd(II) complex. The presence of the ortho-ethoxycarbonyl group in our specific reagent can influence this step through steric hindrance, potentially requiring more reactive catalyst systems or elevated temperatures.

  • Reductive Elimination: The two organic groups on the palladium center rearrange to a cis orientation and are subsequently eliminated, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex Ar-Pd(II)L₂-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) trans_complex->product arx Ar-X (Aryl Halide) arx->pd0 boronic Ar'-B(OH)₂ + Base boronic->oa_complex boronate [Ar'-B(OH)₃]⁻

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Parameter Selection

The success of coupling with this compound hinges on the judicious selection of four key parameters: the palladium catalyst, the ligand, the base, and the solvent.

Catalyst and Ligand Selection

While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective for straightforward couplings, the steric hindrance and electronic nature of our substrate often demand more sophisticated systems.[13] Modern biarylphosphine ligands have revolutionized the field, offering enhanced stability and reactivity.

Catalyst/Ligand SystemKey Characteristics & Applications
Pd(PPh₃)₄ A classic, all-in-one Pd(0) source. Suitable for simple aryl bromides and iodides. Can suffer from dissociation at high temperatures.
Pd(OAc)₂ / SPhos A highly active and versatile system. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes efficient oxidative addition of even challenging aryl chlorides and reductive elimination.[13]
Pd₂(dba)₃ / XPhos Another powerful catalyst system. XPhos is particularly effective for sterically demanding substrates and provides high catalyst turnover numbers.
PdCl₂(dppf) Often used for less reactive aryl halides. The dppf ligand provides good thermal stability.

For this compound, starting with a system like Pd(OAc)₂ / SPhos is a robust choice, especially when coupling with other sterically demanding partners or less reactive aryl chlorides.

The Critical Role of the Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[14] However, with an ethoxycarbonyl group present, a base that is too harsh (e.g., NaOH, KOH) could cause saponification of the ester. Therefore, a careful balance must be struck.

BaseStrengthSolubilityComments & Recommendations
K₂CO₃ ModerateAqueousA common, cost-effective choice. Often used in biphasic solvent systems (e.g., Toluene/H₂O). A good starting point.[15]
K₃PO₄ ModerateAqueous/OrganicA slightly stronger base than carbonates, often providing better yields for challenging couplings. Highly recommended for this substrate.[16]
Cs₂CO₃ StrongOrganicHighly effective due to the solubility of cesium salts in organic solvents, but more expensive. Excellent for difficult couplings at lower temperatures.[13]
KF WeakAqueousThe fluoride ion is thought to play a unique role in activating the boronic acid, but it is generally less effective than carbonates or phosphates.[12]

Recommendation: Potassium phosphate (K₃PO₄) is an excellent first choice, offering a good balance of reactivity and compatibility with the ester functional group.[16]

Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This procedure details a representative coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To a dry reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure the removal of all oxygen.

  • Solvent Addition: Using syringes, add the 1,4-Dioxane and then the deionized water. The mixture will be a suspension.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Workflow setup 1. Reagent Addition (Vial, Inert Gas) solvents 2. Add Solvents (Dioxane/H₂O) setup->solvents reaction 3. Heat & Stir (90-100 °C, 4-18h) solvents->reaction monitoring 4. Monitor by TLC/LC-MS reaction->monitoring workup 5. Cooldown & Dilute (EtOAc/H₂O) monitoring->workup Reaction Complete extraction 6. Extraction & Wash workup->extraction purification 7. Dry, Concentrate & Purify (Chromatography) extraction->purification product Pure Biaryl Product purification->product

Figure 2: A standard experimental workflow for biaryl synthesis.

Representative Data and Troubleshooting

The following table provides expected outcomes for the coupling of this compound with various aryl halides under the optimized conditions from Protocol 1.

Aryl HalideExpected Yield RangeNotes
4-Bromoanisole85-95%Electron-rich bromides are typically excellent coupling partners.
4-Bromobenzonitrile80-90%Electron-poor bromides also react efficiently.
1-Bromo-2-methylbenzene70-85%Steric hindrance on the coupling partner may slightly lower the yield and require longer reaction times.
4-Chloroanisole65-80%Aryl chlorides are less reactive; higher catalyst loading or a more active ligand (e.g., XPhos) may be beneficial.
2-Bromopyridine75-90%Heteroaryl halides are generally good substrates, though coordination to the catalyst can sometimes be an issue.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure a properly inert atmosphere; use fresh catalyst.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments.
Deboronation of Starting Material 1. Reaction run for too long or at too high a temperature.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop once the aryl halide is consumed.2. Use anhydrous solvents and ensure the base is finely ground and dry.
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Rigorously de-gas solvents and maintain a positive pressure of inert gas throughout the setup and reaction.
Hydrolysis of Ester Group Use of a strong, hydroxide-containing base (NaOH, KOH).Use a non-hydroxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and carefully selecting the catalyst, base, and solvent system, researchers can reliably and efficiently construct valuable molecular architectures. The protocols and data presented herein provide a solid foundation for the application of this reagent in academic research, process development, and the critical pursuit of new therapeutic agents.

References

Application Notes and Protocols for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the effective use of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No. 871329-55-4) in organic synthesis. Primarily, it details its application as a key coupling partner in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. This guide is intended for researchers, scientists, and drug development professionals. It offers in-depth protocols, mechanistic insights, safety procedures, and data presentation to ensure successful and reproducible outcomes in the laboratory.

Introduction and Reagent Overview

This compound is a substituted aromatic boronic acid that serves as a versatile building block in synthetic chemistry.[1] Its structure, featuring an ortho-ethoxycarbonyl group and a para-chloro substituent, provides a unique electronic and steric profile that influences its reactivity and makes it a valuable reagent for accessing complex molecular architectures, particularly in the synthesis of biaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

The primary utility of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] The boronic acid functional group readily participates in the catalytic cycle to form a new carbon-carbon bond with an organic halide or triflate. The presence of the electron-withdrawing chloro and ethoxycarbonyl groups can modulate the reactivity of the boronic acid, a factor that must be considered in reaction design.

Table 1: Reagent Specifications

PropertyValue
IUPAC Name (5-chloro-2-ethoxycarbonylphenyl)boronic acid[1]
CAS Number 871329-55-4[1][3][4][5][6]
Molecular Formula C₉H₁₀BClO₄[1][3][4]
Molecular Weight 228.44 g/mol [1][4][6]
Appearance White to off-white solid[6]
Purity Typically ≥98%

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for synthesizing biaryls, conjugated dienes, and styrenes. The reaction involves the coupling of an organoboron compound (like our title reagent) with an organohalide, catalyzed by a palladium(0) complex.[7]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 5-chloro-2-ethoxycarbonylphenyl moiety) to the palladium center, displacing the halide. The base (e.g., carbonate or phosphate) is critical here, forming a boronate species which facilitates the transfer.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice as it is an air-stable Pd(0) precatalyst that readily enters the catalytic cycle.[2] For more challenging couplings, particularly with aryl chlorides, catalysts with more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) may be required to promote the difficult oxidative addition step.

  • Base: A base is essential for the transmetalation step.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is often more effective for sterically hindered or electron-deficient boronic acids. The choice of base can significantly impact yield and should be screened for optimization.

  • Solvent System: A mixture of an organic solvent and water is typical.[2] Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are used to dissolve the organic reagents, while water helps to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Stoichiometry: The boronic acid is typically used in a slight excess (1.1–1.5 equivalents) to ensure complete consumption of the often more valuable aryl halide coupling partner.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials and Equipment
  • This compound (1.2 equiv)

  • Aryl Bromide (e.g., 4-bromoanisole, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or reaction vial with magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), and Pd(PPh₃)₄ (0.025 mmol).[2]

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.[2]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously for 12 hours or until the starting material is consumed, as monitored by TLC or GC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).[2]

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[7]

  • Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/methanol or ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure biaryl product.[8]

Table 2: Representative Reaction Parameters

ParameterConditionRationale
Aryl Halide Aryl Bromide / IodideMore reactive than aryl chlorides, requiring milder conditions.[9]
Boronic Acid 1.2 equivalentsEnsures complete consumption of the limiting aryl halide.
Catalyst Pd(PPh₃)₄ (2.5 mol%)Standard, reliable Pd(0) source for many Suzuki couplings.
Base K₃PO₄ (2.0 equivalents)Effective base for activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion.
Time 12 hoursTypical reaction time; should be optimized by reaction monitoring.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, the following precautions are based on data for closely related phenylboronic acids and general laboratory best practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle the solid reagent in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes. Phenylboronic acids are often classified as skin and eye irritants.[12]

  • Storage: Store this compound in a tightly closed container in a cool, dry place.[10] It is advisable to store it under an inert atmosphere as boronic acids can be sensitive to air and moisture, which can lead to gradual decomposition (protodeboronation).[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10][11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

applications of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Applications of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

This compound (CAS No. 871329-55-4) is a specialized organoboron compound that has emerged as a critical reagent in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional structure—featuring a reactive boronic acid, an electron-withdrawing chloro group, and a sterically influential ethoxycarbonyl group—makes it an invaluable tool for medicinal chemists.[1] This guide provides a detailed exploration of its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the construction of biaryl and heteroaryl scaffolds prevalent in many therapeutic agents.[4][5] We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the strategic considerations that enable researchers to leverage this reagent's full potential in the synthesis of advanced pharmaceutical intermediates.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of this compound is paramount for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Data

PropertyValueReference(s)
IUPAC Name (5-chloro-2-ethoxycarbonylphenyl)boronic acid[1][3]
CAS Number 871329-55-4[1][2]
Chemical Formula C₉H₁₀BClO₄[1][3]
Molecular Weight 228.44 g/mol [1][6]
Appearance White to off-white solid/powder[6][7]
Purity Typically ≥98%[6]
Synonyms Ethyl 2-borono-4-chlorobenzoate[3]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Boronic acids can be sensitive to air and moisture; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

  • Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: The Suzuki-Miyaura Coupling: The Core Application

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[4] Its widespread adoption in the pharmaceutical industry stems from its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of its boronic acid reagents.[4][8] this compound serves as an excellent substrate in these reactions to create highly functionalized biaryl structures, which are common motifs in drug candidates.[5][9][10]

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X Aryl-Palladium(II) Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Di-organopalladium(II) Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 3: Synthesis of Pharmaceutical Scaffolds

The strategic placement of the chloro and ethoxycarbonyl groups on the phenylboronic acid ring provides distinct advantages. The ortho-ester group can exert steric influence during the coupling reaction and, more importantly, serves as a synthetic handle for subsequent modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form diverse libraries of compounds. The chloro substituent modifies the electronic properties of the ring and can act as a secondary site for further cross-coupling or nucleophilic substitution reactions.

A typical workflow for employing this reagent involves careful setup under an inert atmosphere to protect the palladium catalyst from oxidation.

Suzuki_Workflow Start Start: Assemble Glassware Reagents 1. Add Solids: - this compound - Aryl Halide Coupling Partner - Base (e.g., K₃PO₄) - Palladium Catalyst & Ligand Start->Reagents Inert 2. Establish Inert Atmosphere (Evacuate & backfill with N₂ or Ar) Reagents->Inert Solvents 3. Add Degassed Solvents (e.g., Dioxane/Water) via Syringe Inert->Solvents Reaction 4. Heat Reaction Mixture (e.g., 80-100 °C) with Stirring Solvents->Reaction Monitor 5. Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup 6. Reaction Workup - Cool to RT - Dilute with EtOAc - Aqueous Wash (Water, Brine) Monitor->Workup Upon completion Purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Silica Gel Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Section 4: Detailed Experimental Protocol

This protocol provides a representative, field-proven procedure for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

Protocol 1: Synthesis of Ethyl 4'-methoxy-4-chloro-[1,1'-biphenyl]-2-carboxylate

Materials and Reagents:

  • This compound (1.0 equiv, e.g., 228 mg, 1.0 mmol)

  • 1-Bromo-4-methoxybenzene (1.2 equiv, e.g., 224 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 35 mg, 0.03 mmol)[5]

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv, e.g., 424 mg, 2.0 mmol)[5]

  • 1,4-Dioxane, anhydrous and degassed (4 mL)[5]

  • Deionized Water, degassed (1 mL)[5]

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate eluent system

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas line (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (228 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (224 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).[5][11]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5][11]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe.[5]

  • Reaction: Place the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously.[5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the limiting starting material (typically the boronic acid). Reactions are often complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (10 mL) and then with brine (10 mL).[5][12]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5] Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Troubleshooting:

  • Slow or Incomplete Reaction: The palladium catalyst may have degraded. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Alternatively, a different catalyst/ligand system (e.g., Pd(dppf)Cl₂) may be required, especially for less reactive coupling partners.[9]

  • Formation of Side Products: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by slowly adding the boronic acid or using a slightly lower temperature. Ensure the stoichiometry of the reagents is accurate.

  • Low Yield: Poor solubility of the base can be an issue. Ensure vigorous stirring. Using a different base, such as Cs₂CO₃, may improve results for challenging substrates.[12]

Section 5: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent is critical and often substrate-dependent. The following table provides a starting point for optimization based on established methodologies for similar Suzuki-Miyaura couplings.[12][13]

Table 2: Common Conditions for Suzuki-Miyaura Coupling

ComponentCommon SelectionsRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄: A reliable general-purpose catalyst. Pd(OAc)₂/Pd₂(dba)₃: Often used with phosphine ligands (e.g., PPh₃, SPhos, XPhos) to tune reactivity. PdCl₂(dppf): Excellent for less reactive aryl chlorides and can sometimes reduce side reactions.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃K₃PO₄ & K₂CO₃: Commonly used, effective, and cost-efficient.[5][12] Cs₂CO₃: A stronger, more soluble base often used for difficult couplings or sterically hindered substrates.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFDioxane/Water: Excellent for solubilizing a wide range of organic substrates and inorganic bases.[12] Toluene/Water: A common alternative, can be run at higher temperatures. DMF: A polar aprotic solvent that can accelerate some reactions but may be problematic during workup.
Temperature 80 - 110 °CTemperature is optimized to ensure a reasonable reaction rate without causing significant catalyst decomposition or side product formation.

Conclusion

This compound is a highly valuable and versatile reagent for pharmaceutical synthesis. Its principal application in the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway to construct complex biaryl intermediates.[4][14] By understanding the underlying reaction mechanism and carefully selecting and optimizing reaction conditions, researchers can effectively utilize this building block to accelerate drug discovery programs and develop novel therapeutic agents. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to incorporate this powerful tool into their synthetic strategies.

References

Application Notes & Protocols: Strategic Derivatization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid for the Synthesis of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthetic derivatization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS 871329-55-4).[1][2][3] This trifunctional building block presents a unique scaffold for generating diverse compound libraries, featuring three distinct, orthogonally reactive sites: a boronic acid, an aryl chloride, and an ethyl ester. We present detailed protocols and mechanistic insights for leveraging these functional groups through Suzuki-Miyaura cross-coupling, Chan-Lam C-N/C-O bond formation, and sequential ester hydrolysis followed by amide bond formation. These methodologies are designed for researchers in medicinal chemistry, drug development, and materials science to facilitate the rapid synthesis of novel, high-value compounds.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound is a versatile reagent in modern organic synthesis.[4] Its utility stems from the presence of three key functional groups, each offering a distinct handle for chemical modification.

  • Boronic Acid: The primary site for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C(sp²)-C(sp²) bonds and copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation.[5][6]

  • Ethyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for a wide array of derivatives, most notably amides and new esters.

  • Aryl Chloride: A less reactive but still valuable site for cross-coupling reactions, often addressable after the more labile boronic acid has been functionalized.

This orthogonal reactivity allows for a stepwise, controlled diversification of the molecular scaffold, making it an ideal starting point for generating libraries of drug-like molecules and functional materials.

G cluster_paths Primary Derivatization Pathways cluster_products Resulting Scaffolds Start This compound Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Boronic Acid Reactivity ChanLam Chan-Lam (C-N / C-O Coupling) Start->ChanLam Boronic Acid Reactivity Hydrolysis Ester Hydrolysis -> Amide Formation Start->Hydrolysis Ester Reactivity Biaryl Substituted Biaryls Suzuki->Biaryl Arylamine N-Aryl Amines / Ethers ChanLam->Arylamine Amide Aryl Amides Hydrolysis->Amide

Figure 1: Primary derivatization strategies for this compound.

Pathway I: Suzuki-Miyaura Cross-Coupling at the Boronic Acid Moiety

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[5][7] In this protocol, we leverage the high reactivity of the boronic acid to couple it with various aryl and heteroaryl halides, leaving the chloro and ester groups intact for subsequent modifications.

Application Note: Catalyst and Ligand Selection

The success of a Suzuki-Miyaura coupling hinges on an effective catalytic system. For coupling arylboronic acids with aryl halides, palladium-based catalysts are standard.[8] The choice of ligand is critical; electron-rich, bulky phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective. They promote the oxidative addition step and stabilize the palladium center throughout the catalytic cycle, leading to higher yields and cleaner reactions.[9] A moderately strong inorganic base like potassium phosphate (K₃PO₄) is used to facilitate the transmetalation step without promoting premature ester hydrolysis.

Catalytic Cycle Overview

Suzuki_Cycle cluster_inputs pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)-X(Ln) pd0->pd2_oxid Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(Ln) pd2_oxid->pd2_trans Transmetalation (Base Assisted) pd2_trans->pd0 Reductive Elimination Product Ar-Ar' pd2_trans->Product ArylHalide Ar-X BoronicAcid Ar'-B(OH)₂

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of Ethyl 4-chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylate
ParameterValue
Reactant 1 This compound (1.0 equiv)
Reactant 2 2-Bromotoluene (1.1 equiv)
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1 mixture)
Temperature 90 °C
Time 12-18 hours
Expected Yield 85-95%

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (228 mg, 1.0 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the sidearm, add 1,4-dioxane (4 mL) and deionized water (1 mL), both previously degassed by sparging with nitrogen for 20 minutes. Add 2-bromotoluene (188 mg, 1.1 mmol, ~0.13 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Pathway II: Chan-Lam C-N/C-O Cross-Coupling

The Chan-Lam coupling provides a powerful, often complementary method to palladium-catalyzed reactions for forming carbon-heteroatom bonds.[10][11][12] It typically uses an inexpensive copper catalyst and can often be performed open to the air, making it highly practical.[13][14] This pathway is ideal for coupling the boronic acid with a wide range of amines, anilines, phenols, and N-heterocycles.

Application Note: Mechanistic Considerations and Reaction Conditions

The Chan-Lam reaction proceeds through a proposed Cu(II)/Cu(III) catalytic cycle.[11] The reaction is initiated by the formation of a copper-aryl complex. Oxygen, often from the air, serves as the terminal oxidant to regenerate the active copper(II) catalyst.[12] Pyridine is frequently used as both a ligand and a mild base to promote the reaction. The presence of molecular sieves can be beneficial to minimize undesired side reactions, such as the oxidative homocoupling of the boronic acid.[15]

Detailed Protocol: Synthesis of Ethyl 4-chloro-2-(phenylamino)benzoate
ParameterValue
Reactant 1 This compound (1.0 equiv)
Reactant 2 Aniline (1.2 equiv)
Catalyst Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv)
Base/Ligand Pyridine (2.0 equiv)
Solvent Dichloromethane (DCM)
Additives 4 Å Molecular Sieves
Temperature Room Temperature (20-25 °C)
Time 24-48 hours
Expected Yield 70-85%

Step-by-Step Methodology:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (228 mg, 1.0 mmol), Cu(OAc)₂ (182 mg, 1.0 mmol), and activated 4 Å molecular sieves (~500 mg).

  • Reagent Addition: Add anhydrous DCM (10 mL), followed by aniline (112 mg, 1.2 mmol, ~0.11 mL) and pyridine (158 mg, 2.0 mmol, ~0.16 mL).

  • Reaction: Stopper the flask and stir the heterogeneous mixture vigorously at room temperature, open to the air. The reaction mixture will typically turn from blue to green. Stir for 24-48 hours.

  • Workup: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Pathway III: Ester Hydrolysis and Amide Bond Formation

The ethoxycarbonyl group provides a robust handle for late-stage diversification. A simple hydrolysis unmasks a carboxylic acid, a key functional group for forming stable amide bonds, which are prevalent in pharmaceuticals.

Application Note: Hydrolysis and Amide Coupling Strategy

The ester hydrolysis is typically achieved under basic conditions using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system to ensure solubility. Following hydrolysis and acidic workup, the resulting carboxylic acid can be coupled with a primary or secondary amine. Standard peptide coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole), are highly effective for activating the carboxylic acid and facilitating clean, high-yielding amide bond formation.[16]

Workflow Overview

Amide_Workflow Ester Starting Ester (Ar-COOEt) Acid Carboxylic Acid (Ar-COOH) Ester->Acid 1. LiOH, THF/H₂O 2. HCl (aq) Amide Final Amide (Ar-CONHR) Acid->Amide R-NH₂, EDC/HOBt DMF

References

Scale-Up Synthesis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid: An Application Note and Protocol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a key building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1][2] These motifs are prevalent in a wide array of active pharmaceutical ingredients (APIs). As drug development programs advance from preclinical to clinical phases, the demand for such intermediates escalates from gram to multi-kilogram quantities. This transition necessitates the development of a robust, scalable, and safe manufacturing process.

This application note provides a comprehensive guide for the scale-up synthesis of this compound, addressing the critical aspects of process development, safety, purification, and quality control. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals involved in chemical process scale-up.

Strategic Overview of the Synthetic Approach

The most common and industrially viable method for the synthesis of arylboronic acids involves the formation of an organometallic intermediate, typically a Grignard reagent, followed by electrophilic trapping with a trialkyl borate.[1][3] This approach is favored for its cost-effectiveness and the ready availability of starting materials.

The proposed multi-kilogram scale synthesis of this compound follows this well-established pathway, starting from a suitable halo-aromatic precursor. A critical consideration in this synthesis is the presence of the ester functionality, which can be reactive towards Grignard reagents. Therefore, careful control of reaction conditions is paramount to ensure chemoselectivity.

cluster_0 Synthetic Pathway Starting Material Ethyl 4-chloro-2-iodobenzoate Grignard Formation Grignard Reagent Formation (Mg, THF) Starting Material->Grignard Formation Step 1 Arylmagnesium Halide Arylmagnesium Halide Intermediate Grignard Formation->Arylmagnesium Halide Borylation Borylation (Triisopropyl borate) Arylmagnesium Halide->Borylation Step 2 Boronate Ester Boronate Ester Intermediate Borylation->Boronate Ester Hydrolysis Aqueous Hydrolysis (HCl) Boronate Ester->Hydrolysis Step 3 Final Product This compound Hydrolysis->Final Product

Figure 1: Proposed synthetic workflow for the scale-up of this compound.

PART 1: Process Development and Scale-Up Protocol

This section details a representative protocol for the kilogram-scale synthesis of this compound. The procedure is designed with scalability and safety as primary considerations.

Starting Material: Ethyl 4-chloro-2-iodobenzoate

The choice of starting material is critical for a successful and economical scale-up. Ethyl 4-chloro-2-iodobenzoate is a suitable precursor as the iodine atom is significantly more reactive towards magnesium insertion for Grignard formation than the chlorine atom, ensuring regioselectivity.

Detailed Scale-Up Protocol (5 kg Scale)

Materials and Equipment:

  • Reactor: 200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition Funnel: 50 L jacketed addition funnel.

  • Reagents:

    • Ethyl 4-chloro-2-iodobenzoate (15.5 kg, 50 mol)

    • Magnesium turnings (1.5 kg, 62.5 mol)

    • Iodine (a few crystals for initiation)

    • Anhydrous Tetrahydrofuran (THF) (100 L)

    • Triisopropyl borate (14.1 kg, 75 mol)

    • Hydrochloric acid (10 M aqueous solution)

    • Toluene

    • Heptane

  • Inert Atmosphere: Nitrogen gas supply.

Procedure:

Step 1: Grignard Reagent Formation

  • Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.5 kg) and a few crystals of iodine.

  • Initial Charge: Add 20 L of anhydrous THF to the reactor.

  • Initiation: Prepare a solution of ethyl 4-chloro-2-iodobenzoate (15.5 kg) in anhydrous THF (50 L) in a separate vessel and charge it to the addition funnel. Add a small portion (approx. 1 L) of this solution to the magnesium suspension. The reaction is initiated when a gentle exotherm is observed and the color of the iodine disappears. If the reaction does not start, gentle warming may be required.

  • Controlled Addition: Once the reaction has initiated, the remaining solution of ethyl 4-chloro-2-iodobenzoate is added dropwise over 4-6 hours, maintaining the internal temperature between 30-40°C. The exothermic nature of the Grignard formation requires careful monitoring and cooling.[4]

  • Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 40°C to ensure complete conversion.

Step 2: Borylation

  • Cooling: Cool the freshly prepared Grignard reagent to -20°C.

  • Borate Addition: A solution of triisopropyl borate (14.1 kg) in anhydrous THF (30 L) is added dropwise to the Grignard solution over 2-3 hours, maintaining the internal temperature below -10°C.[5] This low temperature is crucial to prevent side reactions, such as the addition of the Grignard reagent to the ester group of the starting material or product.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

  • Quenching: The reaction mixture is cooled to 0-5°C and slowly quenched by the addition of 10 M hydrochloric acid until the pH is acidic (pH 1-2). This step hydrolyzes the boronate ester to the desired boronic acid and dissolves the magnesium salts.

  • Phase Separation: The aqueous and organic layers are separated.

  • Extraction: The aqueous layer is extracted with toluene (2 x 30 L) to recover any dissolved product.

  • Combined Organics: The organic layers are combined.

Purification and Isolation

Crystallization:

  • Solvent Exchange: The combined organic layers are concentrated under reduced pressure to remove THF. Toluene is added, and the mixture is heated to dissolve the crude product.

  • Anti-solvent Addition: Heptane is slowly added as an anti-solvent at elevated temperature until turbidity is observed.

  • Cooling and Crystallization: The mixture is slowly cooled to room temperature and then further cooled to 0-5°C to induce crystallization. The mixture is held at this temperature for several hours to maximize product precipitation.

  • Filtration and Drying: The solid product is collected by filtration, washed with a cold toluene/heptane mixture, and dried under vacuum at 40-50°C to a constant weight.

Expected Yield and Purity:

  • Yield: 9.5 - 10.8 kg (83-94%)

  • Purity: >98% (by HPLC)

ParameterValueRationale
Starting Material Ethyl 4-chloro-2-iodobenzoateIodo-group allows for selective Grignard formation over the chloro-group.
Grignard Formation Temp. 30-40°CBalances reaction rate with safety and minimizes side reactions.
Borylation Temperature < -10°CCritical for preventing reaction of the Grignard reagent with the ester functionality.[5]
Purification Method Crystallization (Toluene/Heptane)Effective for removing impurities and scalable for industrial production.

PART 2: Safety and In-Process Controls

Hazard Analysis and Mitigation

Grignard Reaction:

  • Hazards: Highly exothermic reaction, potential for runaway reaction, moisture and air sensitivity of the Grignard reagent, flammability of THF.[4]

  • Mitigation:

    • Strict anhydrous and inert atmosphere conditions are essential.

    • Slow, controlled addition of the aryl halide with efficient cooling.

    • Continuous monitoring of the reaction temperature.

    • Emergency quenching plan with a suitable proton source.

    • Use of appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

Borylation:

  • Hazards: Use of cryogenic temperatures, flammability of solvents.

  • Mitigation:

    • Properly maintained and calibrated cooling equipment.

    • Ensure adequate ventilation.

cluster_1 In-Process Control Workflow Start Start Grignard_Formation Grignard Formation Start->Grignard_Formation IPC1 IPC 1: GC Analysis (Conversion of Starting Material) Grignard_Formation->IPC1 Borylation Borylation IPC1->Borylation Proceed if >98% conversion IPC2 IPC 2: HPLC Analysis (Formation of Boronate Ester) Borylation->IPC2 Hydrolysis Hydrolysis IPC2->Hydrolysis Proceed if boronate ester is major product IPC3 IPC 3: HPLC Analysis (Formation of Boronic Acid) Hydrolysis->IPC3 Crystallization Crystallization IPC3->Crystallization Proceed to isolation Final_Product_QC Final Product QC (HPLC, NMR, KF) Crystallization->Final_Product_QC End End Final_Product_QC->End

Figure 2: In-process control points for the synthesis of this compound.

In-Process Controls (IPCs)

Regular monitoring of the reaction progress is crucial for ensuring a consistent and high-quality product.

  • IPC 1 (After Grignard Formation): A sample of the reaction mixture is carefully quenched and analyzed by Gas Chromatography (GC) to confirm the complete consumption of the starting material, ethyl 4-chloro-2-iodobenzoate.

  • IPC 2 (After Borylation): A sample is quenched and analyzed by High-Performance Liquid Chromatography (HPLC) to monitor the formation of the boronate ester intermediate.

  • IPC 3 (After Hydrolysis): HPLC analysis is performed to confirm the conversion of the boronate ester to the final boronic acid product before proceeding with isolation.

PART 3: Quality Control and Analytical Methods

Ensuring the purity and identity of the final product is a critical step in the manufacturing of any pharmaceutical intermediate.

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Toluene: ≤ 890 ppmHeptane: ≤ 5000 ppmTHF: ≤ 720 ppmGC-HS
Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is used for purity determination and assay. A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is typically employed. The labile nature of boronic acids requires careful method development to avoid on-column degradation.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

  • Karl Fischer (KF) Titration: This method is used to determine the water content, as boronic acids can be hygroscopic.

PART 4: Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for Suzuki-Miyaura cross-coupling reactions. The following is a general protocol for its application.

General Protocol for a Scale-Up Suzuki-Miyaura Coupling

Reactants:

  • Aryl Halide (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 - 1 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a degassed mixture of the aryl halide, this compound, and base in the chosen solvent system, the palladium catalyst is added under an inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 80-110°C) and monitored by HPLC until the starting material is consumed.

  • Upon completion, the reaction is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by crystallization or chromatography.

Conclusion

The successful scale-up synthesis of this compound hinges on a well-defined and controlled process. The protocol outlined in this application note, based on the Grignard reaction followed by borylation, provides a robust and scalable route to this important pharmaceutical intermediate. Careful attention to safety, particularly during the exothermic Grignard formation, and the implementation of rigorous in-process and final product quality controls are essential for ensuring a safe, efficient, and reproducible manufacturing process. The utility of this boronic acid in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of complex molecules for the pharmaceutical industry.

References

Application Notes and Protocols for 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Materials

5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is a specialized organic compound that serves as a critical building block in the synthesis of advanced functional materials.[1][2] Its unique trifunctional structure, featuring a boronic acid group, a chloro substituent, and an ethoxycarbonyl group, offers chemists precise control over the electronic and physical properties of resulting molecules and polymers. The boronic acid moiety is particularly significant as it enables the formation of carbon-carbon bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[1][3][4] This capability allows for the construction of complex, conjugated systems that are the foundation for a wide range of materials in organic electronics and sensor technology.

The presence of the chloro and ethoxycarbonyl groups provides additional handles for tuning the properties of the final material. The electron-withdrawing nature of these groups can influence the frontier molecular orbital energy levels (HOMO/LUMO) of a conjugated polymer, which is crucial for optimizing its performance in applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Furthermore, these functional groups can be chemically modified in subsequent synthetic steps to introduce other desired functionalities.

This document provides a detailed guide to the application of this compound in material science, with a focus on the synthesis of conjugated polymers for organic electronics. It includes a comprehensive, field-proven protocol for a representative Suzuki-Miyaura polymerization, along with a discussion of the underlying scientific principles and expected material properties.

Core Application: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in material science is in the synthesis of π-conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, exhibit unique electronic and optical properties that make them suitable for use in a variety of electronic devices. The Suzuki-Miyaura reaction is the most common method for synthesizing these polymers, as it is highly efficient, tolerant of a wide range of functional groups, and allows for precise control over the polymer structure.

In a typical Suzuki polymerization, this compound is reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base. The choice of the comonomer is critical as it will significantly influence the properties of the resulting polymer. Common comonomers include derivatives of fluorene, carbazole, and thiophene, which are known to impart desirable photophysical and charge-transport properties.

Causality Behind Experimental Choices in Suzuki Polymerization

The success of a Suzuki polymerization is highly dependent on the careful selection of reaction conditions. Here, we delve into the rationale behind these choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), is used in combination with a phosphine ligand, like triphenylphosphine (PPh₃). The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. For more challenging couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) may be employed to improve reaction rates and yields.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can affect the reaction rate and side reactions, with stronger bases often leading to faster reactions. An aqueous solution of the base is typically used, as water can play a beneficial role in the catalytic cycle.

  • Solvent System: A biphasic solvent system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is often employed. The organic solvent dissolves the monomers and the growing polymer chain, while the aqueous phase dissolves the inorganic base. This setup facilitates the interaction of all reactants at the interface.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can deactivate them. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. This is achieved by degassing the solvents and using Schlenk line techniques.

Detailed Protocol: Synthesis of a Poly(fluorene-co-phenylene) Derivative

This protocol describes a representative Suzuki-Miyaura polymerization of this compound with 2,7-dibromo-9,9-dioctylfluorene to synthesize a conjugated copolymer. This type of polymer is a candidate for use as a blue-emitting material in OLEDs.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound871329-55-4228.44>98%Various
2,7-Dibromo-9,9-dioctylfluorene164459-05-2548.48>99%Various
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.49>98%Strem Chemicals
Triphenylphosphine (PPh₃)603-35-0262.29>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Fisher
Toluene, Anhydrous108-88-392.14>99.8%Sigma-Aldrich
Deionized Water7732-18-518.02-In-house
Methanol67-56-132.04ACS GradeFisher
Acetone67-64-158.08ACS GradeFisher

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification prep1 Degas solvents (Toluene, DI Water) via N₂ sparging for 30 min. prep2 Prepare 2M K₂CO₃ solution in DI Water. setup1 To a dry Schlenk flask, add: - this compound (1.0 equiv) - 2,7-Dibromo-9,9-dioctylfluorene (1.0 equiv) - Pd(OAc)₂ (0.02 equiv) - PPh₃ (0.08 equiv) setup2 Evacuate and backfill with N₂ (3 cycles). setup1->setup2 setup3 Add anhydrous Toluene via syringe. setup2->setup3 setup4 Add 2M K₂CO₃ solution via syringe. setup3->setup4 proc1 Heat to 90°C with vigorous stirring for 24-48 hours. proc2 Monitor reaction by GPC for molecular weight increase. proc1->proc2 proc3 Cool to room temperature. proc2->proc3 proc4 Precipitate polymer by adding the reaction mixture to rapidly stirring Methanol. proc3->proc4 proc5 Collect polymer by filtration. proc4->proc5 purify1 Wash the polymer with Methanol and Acetone. purify2 Redissolve in a minimal amount of Toluene. purify1->purify2 purify3 Reprecipitate in Methanol. purify2->purify3 purify4 Repeat redissolution and reprecipitation 2-3 times. purify3->purify4 purify5 Dry the final polymer under vacuum at 60°C overnight. purify4->purify5 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_process cluster_process cluster_purification cluster_purification

Generalized workflow for Suzuki polymerization.
Step-by-Step Methodology

  • Preparation:

    • Degas anhydrous toluene and deionized water by sparging with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

    • Prepare a 2 M aqueous solution of potassium carbonate and degas it by nitrogen sparging.

  • Reaction Setup:

    • To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 mmol, 228.4 mg), 2,7-dibromo-9,9-dioctylfluorene (1.00 mmol, 548.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21.0 mg).

    • Seal the flask and evacuate and backfill with high-purity nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Under a positive flow of nitrogen, add 20 mL of the degassed anhydrous toluene to the flask via a syringe.

    • Add 5 mL of the degassed 2 M potassium carbonate solution via a syringe.

    • Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring and Completion:

    • The reaction progress can be monitored by taking small aliquots at different time intervals (e.g., 12, 24, 36, and 48 hours) and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight.

    • The reaction is typically considered complete when the molecular weight of the polymer plateaus.

  • Workup and Purification:

    • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

    • Slowly pour the viscous reaction mixture into a beaker containing 200 mL of rapidly stirring methanol. A fibrous precipitate of the polymer should form.

    • Collect the polymer by vacuum filtration and wash it thoroughly with methanol (3 x 50 mL) and then acetone (2 x 50 mL) to remove residual catalyst and unreacted monomers.

    • For further purification, redissolve the polymer in a minimal amount of toluene (approx. 20-30 mL) and reprecipitate it in 200 mL of methanol. Repeat this dissolution-reprecipitation process two more times.

    • Collect the final purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.

Expected Material Properties and Characterization

The resulting poly(fluorene-co-phenylene) derivative is expected to be a white or pale-yellow fibrous solid, soluble in common organic solvents like toluene, chloroform, and tetrahydrofuran. The key properties to characterize are:

  • Molecular Weight and Polydispersity: Determined by GPC, these parameters are crucial for understanding the polymer's processability and film-forming properties.

  • Thermal Stability: Thermogravimetric Analysis (TGA) should be performed to determine the decomposition temperature, which is a measure of the material's stability for device fabrication and operation.

  • Photophysical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy in solution and as a thin film will reveal the polymer's light-absorbing and emitting characteristics. For a fluorene-based copolymer, strong absorption in the UV region and blue emission are expected.

  • Electrochemical Properties: Cyclic Voltammetry (CV) can be used to determine the HOMO and LUMO energy levels, which are critical for assessing its suitability for use in specific layers of an OLED device.

Visualization of the Reaction Mechanism

Suzuki_Mechanism Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Intermediate_A Ar-Pd(II)L₂-X Oxidative\nAddition->Intermediate_A Transmetalation Transmetalation Intermediate_A->Transmetalation Intermediate_B Ar-Pd(II)L₂-Ar' Transmetalation->Intermediate_B Reductive\nElimination Reductive Elimination Intermediate_B->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Material Science

Polymers synthesized using this compound are promising candidates for several high-performance applications:

  • Organic Light-Emitting Diodes (OLEDs): The resulting copolymers, particularly those with fluorene or carbazole units, can be used as blue-emitting materials or as host materials for phosphorescent emitters in OLEDs. The chloro and ethoxycarbonyl substituents can help tune the emission color and improve charge injection/transport properties.

  • Organic Field-Effect Transistors (OFETs): By selecting appropriate comonomers, polymers with high charge carrier mobility can be synthesized for use as the active layer in OFETs, which are key components in flexible electronics and displays.

  • Organic Photovoltaics (OPVs): These polymers can be designed to have broad absorption spectra and suitable energy levels to function as donor materials in the active layer of organic solar cells.

  • Sensors: The conjugated polymer backbone can be functionalized to interact with specific analytes. The binding of an analyte can induce a change in the polymer's fluorescence or conductivity, forming the basis of a chemical or biological sensor. The boronic acid functionality itself is known to interact with diols, such as sugars, which opens up possibilities for glucose sensing applications.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the creation of a wide variety of conjugated polymers with tunable electronic and optical properties. The detailed protocol provided herein serves as a robust starting point for researchers aiming to explore the potential of this compound in developing next-generation organic electronic devices and sensors. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired material properties for a specific application.

References

Troubleshooting & Optimization

improving yields in Suzuki reactions with 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki-Miyaura Reactions with 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound in Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

The substrate , this compound, presents a unique set of challenges. The presence of an electron-withdrawing ethoxycarbonyl group ortho to the boronic acid can introduce steric hindrance and create a potential site for hydrolysis under basic conditions. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This section addresses the most common issues encountered when using this compound.

Question 1: My reaction is not going to completion, and I'm recovering significant amounts of my aryl halide starting material. What's the likely cause?

Answer: This is a classic symptom of a slow or inhibited oxidative addition step, which is often the rate-limiting step in the Suzuki-Miyaura catalytic cycle, especially with less reactive coupling partners like aryl chlorides.[1][2] The palladium(0) catalyst must first insert into the carbon-halogen bond of your coupling partner.

  • Causality: If your aryl halide is electron-rich or sterically hindered, the oxidative addition will be slow. The choice of ligand is critical to facilitate this step. Bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate this process by stabilizing the electron-rich, low-coordinate Pd(0) species that is highly reactive.[1][3][4]

  • Solutions:

    • Switch to a More Active Ligand: If you are using a standard ligand like triphenylphosphine (PPh₃), switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.[5] These are known to be highly effective for coupling challenging substrates, including aryl chlorides.[1][6]

    • Increase Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[3][7] Reactions are typically run between 80-110 °C.

    • Use a Pre-formed Catalyst: Consider using a well-defined palladium pre-catalyst, such as an SPhos or XPhos G3 pre-catalyst. These complexes are often more stable and generate the active Pd(0) species more reliably in solution.

Question 2: My aryl halide is consumed, but my yield is low and I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

Answer: Protodeboronation is a major side reaction that plagues many Suzuki couplings, particularly with electron-rich or heteroaryl boronic acids.[8] It is often exacerbated by strong bases and the presence of water.[3][9]

  • Causality: The C-B bond is susceptible to cleavage under certain conditions. The presence of excess base, particularly hydroxide ions in aqueous media, can facilitate the replacement of the boronic acid group with a proton from the solvent.

  • Solutions:

    • Use a Milder Base: Switch from strong bases like NaOH or Cs₂CO₃ to milder, non-hydroxide generating bases. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices.[3][8][10] KF can activate the boronic acid without requiring harsh conditions.[11]

    • Convert to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol (BPin) or MIDA esters. These are significantly more resistant to protodeboronation and release the boronic acid slowly in situ under the reaction conditions.[3]

    • Minimize Water Content: While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation.[12] Try using a solvent system with less water (e.g., Dioxane/H₂O 10:1) or, for highly sensitive substrates, employ strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[13]

    • Use a Larger Excess of Boronic Acid: A simple, though less atom-economical, solution is to use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) to compensate for the amount lost to decomposition.

Question 3: I suspect the ester on my boronic acid is being hydrolyzed during the reaction. How can I confirm this and what should I do?

Answer: Ester hydrolysis is a significant risk given that Suzuki reactions are run with a base, often at elevated temperatures. The ortho-position of the ester relative to the boronic acid does not sterically protect it sufficiently from this reaction.

  • Causality: The basic conditions required to activate the boronic acid for transmetalation can also catalyze the saponification (hydrolysis) of the ethyl ester, converting it to a carboxylate salt. This changes the product's structure, polarity, and solubility, complicating purification and reducing the yield of the desired product.

  • Solutions:

    • Use Non-Aqueous Conditions: The most effective way to prevent hydrolysis is to eliminate water. Use an anhydrous solvent like toluene or dioxane with a base like anhydrous K₃PO₄ or KF.

    • Choose a Milder Base: As with preventing protodeboronation, avoiding strong bases is key. K₃PO₄ is often a good compromise, being strong enough to promote the reaction without being overly harsh on functional groups like esters.[8] KF is even milder.[11]

    • Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can significantly reduce the rate of hydrolysis relative to the cross-coupling. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature.

    • Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the limiting reagent is consumed (as determined by LC-MS), work up the reaction promptly.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination to start with for this specific boronic acid?

A1: For a challenging substrate like this compound coupled with an aryl chloride or bromide, a robust starting point is a system known for high activity. A combination of a palladium source like Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos (4 mol%) is highly recommended.[5] Alternatively, using a pre-formed catalyst like [Pd(SPhos)Cl]₂ or SPhos Pd G3 (2 mol%) can offer greater reliability.

Q2: What is the role of the base and how do I choose the right one?

A2: The base is essential for the transmetalation step.[14] It coordinates to the boron atom of the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[8][10] This negatively charged species more readily transfers its aryl group to the positively charged Pd(II) center. For your substrate, the choice is critical to balance reactivity with preventing hydrolysis of the ester.

BaseStrengthCommon SolventsComments
K₃PO₄StrongDioxane, Toluene, THF (often with H₂O)Excellent for challenging couplings; less harsh than hydroxides. A top choice for this substrate.[3][15]
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OA standard, effective base. May require higher temperatures.[16]
Cs₂CO₃StrongDioxane, Toluene, THFHighly effective but can promote ester hydrolysis and protodeboronation if not carefully controlled.
KFMildTHF, DioxaneGood for base-sensitive functional groups; activates boronic acid without strong basicity.[11]

Q3: Is water necessary in my reaction?

A3: Not strictly necessary, but often beneficial. A small amount of water helps solubilize the inorganic base (like K₃PO₄ or K₂CO₃), which can accelerate the reaction.[3][12] However, as discussed, excess water can lead to side reactions like protodeboronation and ester hydrolysis. For this substrate, starting with an anhydrous system or a solvent system with minimal water (e.g., Dioxane/H₂O 10:1) is advisable.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the reaction. Understanding this cycle is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² Di-organopalladium Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² Coupled Product trans_complex->product start Ar¹-X start->oa_complex boronic Ar²-B(OH)₂ + Base boronic->oa_complex [Ar²B(OH)₃]⁻ Troubleshooting_Workflow start Low Yield Observed check_sm Starting Materials Recovered? start->check_sm cause_oa Problem: Slow Oxidative Addition check_sm->cause_oa Yes check_side_products Major Side Products Observed? check_sm->check_side_products No sm_yes YES action_oa Action: • Use bulkier, e⁻-rich ligand (e.g., SPhos) • Increase Temperature • Switch to more reactive halide (Cl → Br → I) cause_oa->action_oa sm_no NO cause_deboronation Side Product: Protodeboronation check_side_products->cause_deboronation Yes cause_hydrolysis Side Product: Hydrolyzed Ester check_side_products->cause_hydrolysis Yes cause_catalyst Problem: Catalyst Deactivation check_side_products->cause_catalyst No sp_yes YES action_deboronation Action: • Use milder base (K₃PO₄, KF) • Reduce water content • Convert to boronic ester (BPin) cause_deboronation->action_deboronation action_hydrolysis Action: • Use anhydrous conditions • Use milder base (KF) • Lower temperature / reduce time cause_hydrolysis->action_hydrolysis sp_no NO (Complex Mixture / Baseline) action_catalyst Action: • Ensure rigorous degassing (Ar/N₂) • Use fresh, high-purity reagents/solvents • Use a pre-catalyst cause_catalyst->action_catalyst

References

Technical Support Center: 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Significant formation of a deboronated byproduct, ethyl 4-chlorobenzoate.

Question: My reaction is producing a substantial amount of ethyl 4-chlorobenzoate alongside my desired cross-coupled product. What is causing this, and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] For this compound, this is a particularly relevant issue as electron-deficient arylboronic acids can be more susceptible to this pathway under certain conditions.[2][3][4]

Root Causes & Mechanistic Insight:

Protodeboronation can be catalyzed by acid or base.[1] In Suzuki-Miyaura couplings, the base-catalyzed pathway is of primary concern. The reaction proceeds through the formation of a boronate species, which then reacts with a proton source (often water or alcohol from the solvent) to yield the deboronated arene.[1][2][3] High temperatures and prolonged reaction times can exacerbate this issue.

// Nodes BoronicAcid [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronate [label="Arylboronate\n[ArB(OH)3]-", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Cross-Coupled\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Undesired [label="Protodeboronation\n(Ethyl 4-chlorobenzoate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdCycle [label="Pd(0)/Pd(II)\nCatalytic Cycle", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K2CO3, Cs2CO3)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; ProtonSource [label="Proton Source\n(H2O, ROH)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges BoronicAcid -> Base [label="+ Base", style=invis]; Base -> Boronate [style=invis]; BoronicAcid -> Boronate [label="Activation"]; Boronate -> PdCycle [label="Transmetalation"]; PdCycle -> Product; Boronate -> ProtonSource [label="+ H+", style=invis]; ProtonSource -> Undesired [style=invis]; Boronate -> Undesired [label="Protonolysis", color="#EA4335"]; } caption { labelloc="b"; label="Figure 1. Competing pathways: Cross-coupling vs. Protodeboronation."; fontsize=10; fontname="Arial"; }

Troubleshooting Protocol:

  • Choice of Base: The strength and nature of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, overly strong bases or high concentrations can accelerate protodeboronation.[5]

    • Recommendation: Switch to a milder base. If you are using strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For substrates sensitive to hydrolysis, potassium phosphate (K₃PO₄) can be effective.[6]

  • Solvent System: The presence of water or other protic solvents can promote protodeboronation.

    • Recommendation: Minimize water content. Use rigorously dried and degassed solvents. While many Suzuki couplings use aqueous mixtures, for this substrate, you might consider minimizing the water ratio or using an anhydrous system with a base like KF.

  • Reaction Temperature and Time: Higher temperatures provide the activation energy for protodeboronation.

    • Recommendation: Lower the reaction temperature. Run a temperature screen (e.g., 60°C, 80°C, 100°C) to find the optimal balance between the rate of cross-coupling and the rate of protodeboronation. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Boronic acids can be converted to more stable esters (e.g., pinacol esters) which are less prone to premature decomposition.[4][7] These esters often hydrolyze in situ to generate the boronic acid needed for the catalytic cycle.[8]

Condition Observed Protodeboronation Recommendation
High Temperature (e.g., >100°C)HighLower temperature to 70-80°C.
Strong Base (e.g., NaOH)HighUse a weaker base like K₂CO₃ or K₃PO₄.
Protic Solvent (e.g., high water content)Moderate to HighUse anhydrous solvents or minimize water.
Long Reaction Time (>12h)Increases over timeMonitor reaction and work up upon completion.
Issue 2: Formation of a symmetrical biaryl byproduct, diethyl 4,4'-dichlorobiphenyl-2,2'-dicarboxylate.

Question: My reaction mixture shows a significant peak corresponding to the homocoupling of my boronic acid. What causes this and how can I suppress it?

Answer: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction can occur through several mechanisms, but it's often promoted by the presence of oxygen or an excess of a Pd(II) species in the reaction mixture.[6][7]

Root Causes & Mechanistic Insight:

  • Oxygen-Mediated Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples two molecules of the boronic acid.[7] Rigorous degassing of the reaction mixture is crucial to prevent this.

  • Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species can be slow or incomplete. The remaining Pd(II) can stoichiometrically promote homocoupling.[7][9]

  • Protonolysis/Second Transmetalation: For some electron-deficient arylboronic acids, a rarer mechanism involving protonolysis followed by a second transmetalation can lead to homocoupling even in the absence of oxygen.[10][11]

// Nodes Start [label="2 x Arylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; O2 [label="Oxygen (O2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="Pd(II) Species", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupled [label="Homocoupled Product\n(Symmetrical Biaryl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredPath [label="Desired Cross-Coupling\n(with Aryl Halide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> O2 [label="Oxidation", color="#EA4335"]; O2 -> PdII [style=invis]; Start -> PdII [label="Transmetalation", color="#FBBC05"]; PdII -> Homocoupled [label="Reductive Elimination", color="#FBBC05"]; Pd0 -> DesiredPath [label="Productive Cycle"]; } caption { labelloc="b"; label="Figure 2. Oxygen-induced homocoupling pathway."; fontsize=10; fontname="Arial"; }

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

    • Recommendation: Degas your solvent thoroughly using a freeze-pump-thaw technique (3 cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[10] Assemble your reaction under an inert atmosphere.[6]

  • Choice of Palladium Source:

    • Recommendation: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0). Using modern, pre-formed catalysts (e.g., palladacycle precatalysts) that are designed for efficient generation of the active Pd(0) species can also be beneficial.[6]

  • Ligand Selection: Electron-rich and bulky phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

    • Recommendation: For an electron-deficient boronic acid, consider using electron-rich ligands like Buchwald ligands (e.g., SPhos, XPhos) which can accelerate the catalytic cycle.[6][10]

Issue 3: Hydrolysis of the ethoxycarbonyl group.

Question: I am observing hydrolysis of my ester group to the corresponding carboxylic acid. How can I avoid this?

Answer: The ethoxycarbonyl group is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.[8][12]

Root Causes & Mechanistic Insight:

The mechanism is a standard base-catalyzed ester hydrolysis (saponification). The hydroxide ions (or other strong bases) attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and ethanol.

Troubleshooting Protocol:

  • Base Selection: This is the most important factor.

    • Recommendation: Avoid strong, nucleophilic bases like NaOH, KOH, or LiOH. Use non-nucleophilic, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[12] Potassium fluoride (KF) can also be used, particularly in anhydrous conditions.[5]

  • Temperature Control: As with most reactions, higher temperatures accelerate the rate of hydrolysis.

    • Recommendation: Run the reaction at the lowest possible temperature that still allows for an efficient cross-coupling reaction.

  • Minimize Water: Water is a reactant in the hydrolysis.

    • Recommendation: Use anhydrous solvents and reagents where possible. If an aqueous system is necessary, use the minimum amount of water required for solubility and reactivity.

Frequently Asked Questions (FAQs)

  • Q1: What is the general stability of this compound on the shelf?

    • A1: Like many arylboronic acids, it is generally stable as a solid when stored in a cool, dry place. However, boronic acids can dehydrate to form boroxines (cyclic trimers). This is usually not detrimental to reactivity as boroxines are typically in equilibrium with the monomeric acid form under reaction conditions.

  • Q2: My cross-coupling reaction is slow or stalls. What should I do?

    • A2: Slow transmetalation is a likely cause, especially with an electron-deficient boronic acid.[6] To address this, you can:

      • Increase Temperature: Cautiously increase the reaction temperature, keeping in mind the risk of protodeboronation.

      • Use a Stronger, Non-Nucleophilic Base: A base like Cs₂CO₃ or K₃PO₄ can accelerate transmetalation more effectively than K₂CO₃.[6]

      • Use an Electron-Rich Ligand: Ligands like those developed by Buchwald (e.g., SPhos) or Fu can accelerate the overall catalytic cycle.[6]

  • Q3: Can I use this boronic acid with aryl chlorides as coupling partners?

    • A3: Yes, but coupling with aryl chlorides is generally more challenging than with bromides or iodides due to the strength of the C-Cl bond, which makes the oxidative addition step slower.[7][13] Success will heavily depend on using a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and a strong base.[5]

  • Q4: How do I purify my final product away from boron-containing impurities?

    • A4: Boronic acid-derived impurities can often be removed with an aqueous wash. A common technique is to wash the organic layer with a dilute base (like 1M NaOH) to extract the acidic boron species. Alternatively, an extractive workup with a diol, such as pinacol or sorbitol, can complex with the boron impurities and pull them into the aqueous phase.

References

Technical Support Center: Purification Strategies for Products of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, medicinal chemists, and process development scientists working with 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—an electron-withdrawing ester ortho to the boronic acid and a chloro group meta to it—influences not only the reaction outcome but also the impurity profile of the resulting biaryl products.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and mechanistic explanations, empowering you to make informed decisions for achieving high purity in your target compounds.

Troubleshooting Guide: A Question & Answer Approach

This section addresses the most common and challenging purification issues encountered in the field.

Q1: My crude product is a black or dark grey solid/oil. How do I effectively remove residual palladium catalyst?

This is the most frequent challenge. The dark color is indicative of palladium black (Pd(0)) or colloidal palladium species. Complete removal is critical, especially for pharmaceutical applications where metal contamination limits are exceedingly low.

Underlying Cause: Homogeneous palladium catalysts, like Pd(PPh₃)₄ or those generated in-situ from Pd(OAc)₂, can decompose during the reaction or workup to form insoluble palladium black. Furthermore, some Pd(II) species or soluble Pd(0) complexes may remain in the organic phase.

Solution Strategy: A multi-step approach is often necessary. The choice depends on the nature of the palladium species (heterogeneous vs. homogeneous) and the scale of your reaction.

Step 1: Initial Removal of Heterogeneous Palladium Your first action should always be to remove the bulk of the insoluble palladium.

  • Method: Filtration through Celite®.

  • Protocol:

    • Dilute the entire reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) in which your product is soluble.[1]

    • Prepare a short plug of Celite® (2-3 cm thick) in a fritted glass funnel or a Büchner funnel.

    • Wet the Celite® pad with the chosen solvent.

    • Carefully pass the diluted reaction mixture through the pad. The Celite® traps the fine, insoluble palladium particles.[1][2]

    • Wash the pad thoroughly with fresh solvent to ensure complete recovery of your product.

    • Combine the filtrates for further purification.

Step 2: Removing Soluble/Colloidal Palladium After Celite® filtration, soluble palladium may still contaminate your product.

  • Method A: Activated Carbon Treatment

    • Mechanism: Activated carbon has a large surface area with pores that can adsorb residual soluble palladium complexes and other high-molecular-weight impurities.[3][4]

    • Protocol:

      • Dissolve the crude product in a suitable solvent.

      • Add activated carbon (typically 5-10% by weight relative to the crude product).[4]

      • Stir the suspension at room temperature or with gentle warming (40-50 °C) for 1-18 hours.

      • Remove the carbon by filtration through a fresh pad of Celite®. Crucially, never add activated carbon before the initial Celite filtration, as it will become clogged.

    • Caveat: Carbon is non-specific and can adsorb your desired product, leading to yield loss.[4] Perform a small-scale test first.

  • Method B: Metal Scavengers

    • Mechanism: These are solid supports (often silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[4][5] They form strong complexes with the metal, which can then be removed by simple filtration.

    • Advantages: Highly selective for palladium, often resulting in minimal product loss compared to activated carbon.[3]

    • Considerations: Scavengers are more expensive than activated carbon, but they are highly effective for achieving very low palladium levels (ppm or ppb).

Data Summary: Palladium Removal Techniques

TechniqueTarget Palladium SpeciesProsCons
Filtration through Celite® Insoluble / Heterogeneous (e.g., Pd black, Pd/C)Simple, inexpensive, fast.[1][2]Ineffective for soluble palladium species.
Activated Carbon Soluble / ColloidalCost-effective, removes other impurities.[3][4]Non-specific, can adsorb product leading to yield loss.[4]
Metal Scavenger Resins Soluble / ColloidalHigh selectivity, high efficiency, minimal product loss.[4][5]Higher cost, may require optimization of time/temperature.
Q2: My NMR analysis shows unreacted this compound. How can I remove it without hydrolyzing my ester product?

Underlying Cause: Incomplete reaction or using an excess of the boronic acid are common reasons for its presence in the crude product. Boronic acids are acidic and can often be removed with a basic aqueous wash. However, the ethoxycarbonyl group on your product is susceptible to base-catalyzed hydrolysis.

Solution Strategy: A carefully controlled basic extraction is required.

  • Method: Mild Basic Wash

    • Mechanism: The acidic proton of the boronic acid (B(OH)₂) is readily deprotonated by a mild base, forming a water-soluble boronate salt that partitions into the aqueous layer.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not stronger bases like NaOH or K₂CO₃. NaHCO₃ is sufficiently basic to remove the boronic acid without significantly promoting ester hydrolysis.

      • Perform the wash quickly and without excessive agitation.

      • Separate the layers promptly. Repeat the wash if necessary (monitor by TLC).

      • Follow with a brine wash to remove residual water, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Self-Validation: Before performing the wash on your entire batch, take a small aliquot of your crude product, dissolve it, and test the wash procedure. Analyze the result by TLC or LC-MS to confirm the removal of the boronic acid and the integrity of your ester product.

Q3: I'm struggling to separate my desired biaryl product from a symmetrical homocoupled byproduct via column chromatography. What should I do?

Underlying Cause: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl.[6] This often occurs when the reaction mixture is not properly degassed, allowing oxygen to promote the side reaction, or when Pd(II) species are present before the catalytic cycle fully initiates.[6][7]

Solution Strategy: While preventing homocoupling through careful reaction setup is ideal, purification often relies on exploiting the subtle polarity differences between your desired unsymmetrical product and the symmetrical byproduct.

  • Method A: Optimize Flash Column Chromatography

    • Principle: The homocoupled byproduct is often less polar than the desired product, especially if the coupling partner to the boronic acid contains polar functional groups.

    • Optimization Steps:

      • Use a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% ethyl acetate/hexane), use a much shallower one (e.g., starting with 100% hexane and increasing the ethyl acetate content by 1-2% increments). This improves resolution.

      • Solvent System Modification: If hexane/ethyl acetate fails, try a different solvent system. Toluene can sometimes offer different selectivity for aromatic compounds. For example, a toluene/ethyl acetate or toluene/acetone gradient might separate the products.

      • Dry Loading: Always adsorb your crude product onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading).[8] This ensures a tighter band at the start of the chromatography, leading to better separation.

  • Method B: Recrystallization

    • Principle: If your product is a solid, recrystallization can be an excellent and scalable purification method.[9][10] The homocoupled byproduct, being a different molecule, will have different solubility properties and will ideally remain in the mother liquor.

    • Solvent Selection:

      • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

      • For biaryl compounds, common single-solvent choices include ethanol, isopropanol, or toluene.

      • Two-solvent systems are often very effective. A common approach is to dissolve the crude product in a minimum amount of a good solvent (like DCM or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like hexane or heptane) until the solution becomes cloudy.[9][11] Gentle warming to redissolve, followed by slow cooling, can yield high-purity crystals.

Workflow & Decision-Making Diagrams

The following diagrams, rendered in DOT language, provide a visual guide to structuring your purification approach.

.dot

Purification_Decision_Tree start Crude Reaction Mixture (Post-Aqueous Workup) tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis pd_check Is there baseline material or dark color? tlc_analysis->pd_check boronic_acid_check Is unreacted boronic acid present? pd_check->boronic_acid_check No celite_filtration 1. Filter through Celite® pd_check->celite_filtration Yes impurity_check Are there major byproducts present? chromatography Flash Column Chromatography impurity_check->chromatography Yes final_product Pure Product impurity_check->final_product No boronic_acid_check->impurity_check No basic_wash Mild Basic Wash (e.g., sat. NaHCO₃) boronic_acid_check->basic_wash Yes scavenger_step 2. Treat with Scavenger or Activated Carbon celite_filtration->scavenger_step scavenger_step->boronic_acid_check basic_wash->impurity_check recrystallization Recrystallization chromatography->recrystallization Product is solid & still impure chromatography->final_product Product is pure recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

.dot

Palladium_Removal_Workflow cluster_0 Heterogeneous Pd Removal cluster_1 Homogeneous Pd Removal step1 Step 1: Dilution Dilute crude mixture in appropriate solvent step2 Step 2: Filtration Pass mixture through a thick Celite® pad step1->step2 step3 Step 3: Adsorption Dissolve filtrate and stir with scavenger resin or activated carbon step2->step3 Filtrate step4 Step 4: Final Filtration Filter through Celite® to remove scavenger/carbon step3->step4 end Proceed to Chromatography/ Crystallization step4->end Purified Filtrate

Caption: Detailed workflow for comprehensive palladium removal.

Frequently Asked Questions (FAQs)

  • Q: What is the very first purification step I should take after the reaction is complete? A: After stopping the reaction, the first step is a standard aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or brine to remove inorganic salts (e.g., the base used in the reaction).[12][13] This is followed by drying the organic layer and concentrating it to get the crude product, which you can then analyze.

  • Q: Is recrystallization generally a good method for the biaryl products made from this reagent? A: Yes, biaryl compounds are often crystalline solids, making recrystallization a highly effective and scalable purification technique.[9][10] It is particularly good at removing small amounts of impurities that are difficult to separate by chromatography.

  • Q: How do I confirm my final product is free from palladium contamination? A: Standard techniques like NMR and LC-MS cannot detect trace metals. For pharmaceutical applications, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry-standard method for quantifying residual palladium levels with high sensitivity.[4]

  • Q: Can the boronic acid itself be unstable? A: Yes, boronic acids can be prone to protodeboronation (hydrolysis back to the arene) or trimerization to form boroxines.[6] While this compound is generally stable, proper storage in a cool, dry place is recommended. Using freshly purchased or properly stored boronic acid can improve reaction consistency.

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during its use, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to help you overcome these issues and achieve successful experimental outcomes.

Understanding the Challenge: The Nature of the Problem

This compound is a valuable building block in organic synthesis.[1] However, like many arylboronic acids, its solubility can be limited in common organic solvents, posing a significant hurdle for achieving efficient reaction kinetics and consistent yields. The poor solubility often stems from the crystalline nature of the solid and the electronic properties imparted by the chloro and ethoxycarbonyl substituents.

Furthermore, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][3][4][5] This equilibrium is influenced by the presence of water and the solvent system, which can further complicate dissolution.[2][5][6]

Troubleshooting Quick-Scan

For a rapid diagnosis of common issues, refer to the table below. This table summarizes frequent problems, their probable causes, and initial recommendations.

Observed Problem Probable Cause(s) Recommended First Action(s)
Incomplete dissolution of boronic acid at room temperature. - Inappropriate solvent choice. - Low solvent volume (high concentration).- Screen a range of solvents (e.g., Dioxane, THF, DMF, Toluene). - Increase the solvent volume to decrease the overall concentration.
Reaction stalls or shows low conversion. - Poor mass transfer in a biphasic system. - Low concentration of the active boronic species in the solution.- Increase the reaction temperature. - Employ vigorous stirring. - Consider adding a co-solvent like water to aid in dissolving the base and activating the boronic acid.[7][8]
Precipitate forms upon heating. - Boroxine formation. - Reaction with the base to form a less soluble boronate salt.- Add a small amount of water to shift the equilibrium back to the boronic acid. - Choose a base that forms a more soluble salt.
Inconsistent results between batches. - Variable water content in solvents. - Degradation of the boronic acid (protodeboronation).[9]- Use anhydrous solvents for reproducibility, especially if water content is not controlled. - Protect the boronic acid as a more stable derivative (e.g., MIDA ester).[10][11]

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have when working with this compound.

Q1: What are the best initial solvents to try for dissolving this compound in a Suzuki-Miyaura coupling?

A1: A good starting point is a polar aprotic solvent, which is commonly effective for a range of substrates in Suzuki couplings.[12] Consider the following:

  • Ethers: Dioxane and Tetrahydrofuran (THF) are very common and often used with a small amount of water.[7][12]

  • Aromatic Hydrocarbons: Toluene is another standard choice, particularly for reactions run at higher temperatures.[13]

  • Highly Polar Solvents: For particularly stubborn solubility issues, Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) can be effective.[12]

It's often beneficial to perform a small-scale parallel solvent screen to efficiently identify the optimal solvent system for your specific reaction.[8]

Q2: I've chosen a solvent, but the boronic acid is still not dissolving. What should I do next?

A2: If initial solvent selection doesn't resolve the issue, consider the following adjustments:

  • Increase Temperature: Many Suzuki couplings are performed at elevated temperatures (e.g., 80-110 °C).[8][12] Increasing the temperature will generally improve the solubility of your boronic acid.

  • Add a Co-solvent: The addition of water is a common strategy in Suzuki reactions.[7][13] Water can help dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and also facilitates the crucial transmetalation step in the catalytic cycle by promoting the formation of the boronate anion.[8][14] A common ratio is 4:1 to 10:1 organic solvent to water.[7][12]

  • Vigorous Stirring: In biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area between the two phases, which improves mass transfer and reaction rate.[8]

Q3: Can the choice of base affect the solubility of the boronic acid?

A3: Yes, the base plays a critical role. The base reacts with the boronic acid to form a boronate salt, which is the active nucleophile in the catalytic cycle.[14] The solubility of this salt can differ significantly from the parent boronic acid.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Their solubility in the organic solvent is often low, necessitating the addition of water.[7]

  • Organic Bases: In some cases, an organic base like triethylamine (NEt₃) might be used, which could lead to a more soluble boronate salt in the organic phase.[13]

If you suspect the boronate salt is precipitating, you may need to screen different bases or adjust the solvent system to accommodate the salt.

Q4: I'm concerned about the stability of my boronic acid at high temperatures. Are there alternatives to brute-force heating?

A4: This is a valid concern, as boronic acids can be susceptible to decomposition, particularly protodeboronation, at elevated temperatures.[9] If high temperatures are problematic, consider these strategies:

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable and often more soluble derivatives, such as pinacol esters (BPin) or N-methyliminodiacetic acid (MIDA) boronates.[9][10][11] MIDA boronates are particularly noteworthy for their benchtop stability and capacity for slow, controlled release of the boronic acid under the reaction conditions, which can be highly beneficial for sensitive substrates.[10][11][15]

  • Use a More Active Catalyst System: Employing a more active palladium catalyst and ligand combination can often allow the reaction to proceed at a lower temperature. Modern phosphine ligands, such as SPhos or XPhos, are designed for high catalytic turnover and can be effective in challenging couplings.[10]

Q5: What is the role of boroxine formation, and how can I control it?

A5: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[3][4][5] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the amount of water in the system.[2][5][6]

Boroxine_Equilibrium

In anhydrous organic solvents, the equilibrium can favor the less soluble boroxine, leading to precipitation. Adding a small amount of water will shift the equilibrium back towards the more soluble boronic acid.[2][5]

Experimental Protocols

The following protocols are provided as a starting point. Optimization for your specific substrates and reaction scale is recommended.

Protocol 1: General Suzuki-Miyaura Coupling with Solubility Optimization

This protocol outlines a general procedure for a Suzuki-Miyaura coupling, incorporating steps to address poor solubility.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[16]

  • Catalyst Addition: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[12] Dissolve this in a small amount of the degassed organic solvent and add it to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[8][12]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][16]

  • Purification: Purify the crude product by flash column chromatography.[8][16]

Protocol 2: Conversion to a Diethanolamine Adduct for Improved Handling

For boronic acids with persistent solubility or stability issues, conversion to a diethanolamine adduct can be a simple and effective solution. These adducts are often more crystalline and stable, and can be used directly in Suzuki couplings, particularly in protic solvents.[16][17]

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise via pipette.[16]

  • Precipitation: You may observe the initial solid dissolving completely, followed by the formation of a new precipitate.[17]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used in your coupling reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow

By following this structured approach, you can efficiently diagnose and resolve solubility issues, leading to more reliable and successful synthetic outcomes.

References

Technical Support Center: Optimizing Catalyst Loading for 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions. Given the specific electronic and steric properties of this boronic acid, this guide provides in-depth, field-proven insights to navigate the common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with this compound in Suzuki-Miyaura couplings.

Q1: My reaction with this compound is showing low or no conversion. What are the primary factors to investigate?

A1: Low conversion rates with this substrate often point to a few critical areas. The electron-withdrawing nature of the ethoxycarbonyl group and the presence of the ortho-chloro substituent on the boronic acid present unique challenges.[1] Here’s a systematic checklist:

  • Catalyst System (Palladium Source & Ligand): The choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Couplings involving aryl chlorides, which are less reactive than bromides or iodides, generally require more active catalyst systems.[2][3] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the crucial oxidative addition step with the aryl chloride and facilitate the final reductive elimination.[4][5]

  • Catalyst Integrity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts can degrade, and phosphine ligands are susceptible to oxidation.[2]

  • Solvent and Base Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and promoting unwanted side reactions like the homocoupling of the boronic acid.[2][6][7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9] For this substrate, a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a good starting point.[9][10]

Q2: I'm observing significant formation of a homocoupled product from my boronic acid. How can this be minimized?

A2: Homocoupling is a common side reaction, especially when the reaction is not proceeding efficiently.[6] It is often promoted by the presence of oxygen or Pd(II) species.[6] To mitigate this:

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[2]

  • Use of Precatalysts: Employing well-defined Pd(II) precatalysts that rapidly form the active Pd(0) species in situ can minimize the concentration of Pd(II) available for side reactions.[11][12]

  • Controlled Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can lead to catalyst decomposition and an increase in side reactions.

Q3: What is the optimal catalyst loading for this type of reaction? Can I reduce it to make my process more cost-effective?

A3: While the ideal catalyst loading is substrate-dependent, a general starting point for challenging couplings is often in the range of 1-5 mol % of the palladium source.[13] However, with a highly optimized system (ligand, base, solvent), it is often possible to significantly reduce the catalyst loading, sometimes to parts-per-million (ppm) levels, which is crucial for large-scale synthesis.[13][14]

To reduce catalyst loading:

  • Ligand Screening: A thorough screening of ligands is essential. Highly active ligands can dramatically improve catalytic turnover numbers, allowing for lower catalyst concentrations.[15]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes improve efficiency and allow for a reduction in catalyst loading.

  • Incremental Reduction: Once you have an optimized set of conditions that provides a high yield, you can then systematically reduce the catalyst loading in small increments (e.g., from 2 mol % to 1 mol %, then to 0.5 mol %, etc.) to find the minimum effective concentration.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst or ligand.[2] 2. Inefficient oxidative addition of the aryl chloride.[3][4] 3. Protodeboronation (loss of the boronic acid group).[2][6] 4. Insufficiently active base.[9]1. Use fresh, high-purity catalyst and ligand stored under inert gas. 2. Switch to a more active ligand system (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand).[1][10] 3. Use anhydrous conditions and a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).[2] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] 4. Screen different bases; K₃PO₄, Cs₂CO₃, or KF are often effective.[9][16]
Incomplete Conversion 1. Catalyst deactivation.[7] 2. Insufficient reaction time or temperature. 3. Steric hindrance slowing the reaction.[1]1. Ensure rigorous exclusion of oxygen.[2] Use a more robust ligand that protects the palladium center. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time or incrementally increase the temperature.[17][18] 3. Employ bulky, electron-rich ligands that can overcome steric barriers.[1][10]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Presence of oxygen in the reaction mixture.[6] 2. Sub-optimal reaction conditions. 3. Dehalogenation of the aryl halide.[6]1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.[2] 2. Re-optimize temperature, reaction time, and base. 3. This side reaction can be promoted by certain solvents or bases. Consider screening alternative conditions.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium precatalyst, and ligand.[19][20]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment.[2][18]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17][21][22]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reactants: Aryl Halide Boronic Acid Base Pd Precatalyst & Ligand inert 2. Establish Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temp monitor->cool extract 7. Aqueous Workup & Extraction cool->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) RedElim Ar-Ar' Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing deboronation of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges, with a primary focus on preventing its unintended degradation through deboronation, providing you with the expertise to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the byproduct ethyl 4-chlorobenzoate. What is happening?

This is a classic case of protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] In your case, this compound is degrading to ethyl 4-chlorobenzoate. This reaction competes with the desired cross-coupling, leading to reduced yields of your target molecule.[3]

The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the substituents on the aromatic ring.[1] The presence of an electron-withdrawing ethoxycarbonyl group ortho to the boronic acid can influence the rate of this side reaction.

FAQ 2: What are the primary causes of deboronation for this specific arylboronic acid?

Protodeboronation can be catalyzed by both acidic and basic conditions.[1][3] The specific mechanisms are nuanced, but the key factors to consider are:

  • pH: The pH of your reaction medium is a critical factor.[2] For many simple arylboronic acids, stability is greatest at a neutral pH, with both acidic and basic conditions promoting deboronation.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.

  • Aqueous Conditions: The presence of water is necessary for protodeboronation, as it acts as the proton source.[1]

  • Catalyst System: A slow or inefficient catalytic cycle in your cross-coupling reaction can allow the deboronation pathway to become more competitive.[4]

The following diagram illustrates the general pathways for protodeboronation.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A ArB(OH)₂ Intermediate_A [ArB(OH)₂H]⁺ A->Intermediate_A + H⁺ H_ion H⁺ ArH_A ArH (Deboronated Product) Intermediate_A->ArH_A + H₂O H2O_A H₂O B_OH3_A B(OH)₃ B ArB(OH)₂ Intermediate_B [ArB(OH)₃]⁻ (Boronate) B->Intermediate_B + OH⁻ OH_ion OH⁻ ArH_B ArH (Deboronated Product) Intermediate_B->ArH_B + H₂O H2O_B H₂O B_OH3_B B(OH)₃ + OH⁻ G Protected Protected Boronic Acid (e.g., MIDA Boronate, BF₃K) Slow_Release Slow Release (Hydrolysis) Protected->Slow_Release Free_BA ArB(OH)₂ (Low Concentration) Slow_Release->Free_BA Coupling Desired Cross-Coupling Free_BA->Coupling Favored Pathway Deboronation Protodeboronation Free_BA->Deboronation Minimized Pathway

References

effect of base and solvent on 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and frequently asked questions regarding the critical role of base and solvent selection, providing troubleshooting workflows and optimized protocols grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in Suzuki-Miyaura couplings?

This compound presents a unique set of challenges due to its specific substitution pattern. The primary issues stem from:

  • Electronic Effects: The presence of two electron-withdrawing groups (EWG), the chloro and the ortho-ethoxycarbonyl substituents, decreases the nucleophilicity of the arylboronic acid. This can significantly slow down the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][2]

  • Steric Hindrance: The ortho-ethoxycarbonyl group introduces steric bulk around the boronic acid moiety. This can impede the approach of the palladium complex during the transmetalation step, further reducing the reaction rate.[3][4][5]

  • Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are particularly prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base) to yield an arene (ethyl 2-chlorobenzoate in this case).[6][7][8] This side reaction consumes the starting material and reduces the overall yield.

  • Potential for Ester Hydrolysis: The ethoxycarbonyl group is a base-labile ester. Strong aqueous bases, especially at elevated temperatures, can cause saponification, leading to the corresponding carboxylic acid and complicating purification.[9]

Understanding these inherent properties is crucial for selecting appropriate reaction conditions to achieve high yields and purity.

Q2: What is the mechanistic role of the base in the reaction, and how does it influence the reactivity of this specific boronic acid?

The base is not merely a proton scavenger; it plays a crucial and active role in the catalytic cycle. Its primary function is to activate the boronic acid.[10] The neutral boronic acid, Ar-B(OH)₂, is generally not nucleophilic enough to participate in transmetalation with the palladium(II)-halide complex.[11]

The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate "ate" complex, typically [Ar-B(OH)₃]⁻.[12] This transformation increases the electron density on the aryl group, facilitating the transfer of the organic moiety from boron to the palladium center.[9][11]

For an electron-deficient substrate like this compound, the choice of base is even more critical. A base that is too weak may not generate a sufficient concentration of the active boronate species, leading to a sluggish or stalled reaction. Conversely, a base that is too strong or has a high water content can accelerate the competing protodeboronation pathway.[6][8]

cluster_activation Boronic Acid Activation cluster_cycle Transmetalation Step Boronic_Acid Ar-B(OH)₂ (Less Reactive) Boronate [Ar-B(OH)₃]⁻ (More Reactive Nucleophile) Boronic_Acid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻) Transmetalation Transmetalation (Rate-Determining Step) Boronate->Transmetalation Pd_Complex LₙPd(II)-X (From Oxidative Addition) Pd_Complex->Transmetalation Product_Complex LₙPd(II)-Ar Transmetalation->Product_Complex

Caption: Role of the base in activating the boronic acid for transmetalation.

Troubleshooting Guide

Q3: My reaction has stalled, resulting in low yield and recovery of starting materials. What aspects of the base and solvent should I investigate?

A stalled reaction is a common issue, particularly with challenging substrates. Here is a systematic workflow to diagnose the problem:

start Low Yield / Stalled Reaction check_base 1. Evaluate Base Strength & Solubility start->check_base check_solvent 2. Assess Solvent System start->check_solvent check_temp 3. Consider Temperature start->check_temp sol_base_weak Problem: Base too weak? Solution: Switch to stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). check_base->sol_base_weak Is K₂CO₃/Na₂CO₃ failing? sol_base_insoluble Problem: Base insoluble? Solution: Add H₂O as co-solvent or switch to a more soluble base. check_base->sol_base_insoluble Is reaction fully anhydrous? sol_solvent_aprotic Problem: Poor boronate solubility? Solution: Use polar aprotic (Dioxane, DMF) or protic co-solvent (H₂O, EtOH). check_solvent->sol_solvent_aprotic sol_temp_low Problem: Insufficient energy? Solution: Increase temperature. Choose solvent with higher boiling point. check_temp->sol_temp_low

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

  • Base Strength and Solubility: The pKa of the boronic acid is lowered by the EWGs, but strong activation is still needed.

    • Insight: Weak bases like NaHCO₃ are often insufficient. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are standard choices.[10][13] For sterically hindered and electron-deficient substrates, stronger bases are often required to drive the formation of the boronate complex.[1]

    • Actionable Advice: If you are using a mild base like K₂CO₃ with minimal success, switch to a stronger base such as K₃PO₄ or Cs₂CO₃. The larger cation (Cs⁺) can also improve solubility and reactivity.

  • Solvent System and Phase Issues: The reaction mixture must facilitate the interaction of all components: the organic-soluble aryl halide and catalyst, and the often inorganic-salt-like base and boronate.

    • Insight: A single, non-polar solvent like toluene may not be sufficient to dissolve the boronate species. This often leads to a heterogeneous mixture where reaction rates are limited by phase transfer. Polar aprotic solvents (e.g., dioxane, THF, DMF) are common.[13][14] Often, a protic co-solvent like water or ethanol is essential. Water not only helps dissolve the inorganic base but also facilitates the formation of the active [ArB(OH)₃]⁻ species from the boronic acid.[12][13]

    • Actionable Advice: If using a single anhydrous solvent, introduce a co-solvent. A mixture like Dioxane/H₂O (e.g., 4:1 to 10:1) or Toluene/EtOH/H₂O is a robust starting point.[15][16]

Q4: How can I minimize protodeboronation, which is consuming my starting material?

Protodeboronation is a base-mediated hydrolysis of the C-B bond and is a significant issue for electron-deficient boronic acids.[6][7]

  • Choice of Base:

    • Insight: While a strong base is needed for activation, excessively harsh conditions (high concentration of hydroxide) can accelerate protodeboronation. Fluoride bases like KF or CsF are known to activate boronic acids (forming a fluoroborate) and can sometimes suppress protodeboronation compared to strong hydroxide-generating bases.[9] However, their efficacy is system-dependent.

    • Actionable Advice: Consider using K₃PO₄, which is a strong base but less harsh than hydroxides like NaOH or KOH. Also, use the minimum effective amount of base (typically 2-3 equivalents).

  • Solvent and Water Content:

    • Insight: Protodeboronation requires a proton source, which is typically water. While some water is beneficial for dissolving the base and forming the boronate, an excessive amount can be detrimental.[8]

    • Actionable Advice: Carefully control the amount of water in the reaction. Use a measured amount in a mixed solvent system rather than an arbitrary excess. Running the reaction under rigorously anhydrous conditions with a base like TMSOK is an advanced strategy but can be very effective.[13]

  • Temperature and Reaction Time:

    • Insight: Like most side reactions, protodeboronation is accelerated at higher temperatures and with longer reaction times.

    • Actionable Advice: Use a more active palladium catalyst/ligand system that allows the desired cross-coupling to occur at a lower temperature or in a shorter time, thus outcompeting the slower decomposition pathway.[16][17] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[18][19]

Q6: How do I prevent hydrolysis of the ethoxycarbonyl group?

Ester saponification is a risk when using strong aqueous bases at high temperatures.

  • Insight: The rate of hydrolysis is dependent on the base strength, water concentration, and temperature.

  • Actionable Advice:

    • Use a Milder Base: If the coupling partner is sufficiently reactive (e.g., an aryl iodide or triflate), a milder base like K₂CO₃ may be sufficient and will reduce the risk of hydrolysis.

    • Use a Non-Hydroxide Base: Bases like K₃PO₄ or Cs₂CO₃ are generally preferred over NaOH or KOH.

    • Lower the Temperature: Employ a highly active catalyst (e.g., a Buchwald G3 or G4 precatalyst with a biarylphosphine ligand like XPhos or SPhos) that can facilitate the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).[1][17]

    • Use Anhydrous Conditions: Anhydrous conditions with an organic-soluble base would prevent hydrolysis, but this can make the Suzuki coupling itself more challenging.

Data & Protocols

Table 1: Comparative Guide to Common Bases
BaseStrengthTypical ConditionsProsCons
K₂CO₃ Moderate2-3 eq., Dioxane/H₂O, 80-100 °CInexpensive, lower risk of ester hydrolysis.May be too weak for challenging couplings (e.g., with aryl chlorides).
K₃PO₄ Strong2-3 eq., Toluene or Dioxane, 80-110 °CHighly effective for EWG-substituted boronic acids; good solubility in some organic solvents.Can promote protodeboronation if not optimized; higher cost.
Cs₂CO₃ Strong2-3 eq., Dioxane, 80-110 °COften gives higher yields for difficult substrates due to high solubility and cation effect.High cost; can be very hygroscopic.
KF Moderate3 eq., Anhydrous THF or Dioxane, 80 °CActivates via fluoroborate; can minimize protodeboronation and ester hydrolysis.[9]Often requires strictly anhydrous conditions; may be less effective than carbonates/phosphates.
Table 2: Comparative Guide to Common Solvents
Solvent SystemPolarityTypical TemperatureProsCons
Toluene/H₂O Biphasic80-110 °CGood for high-temperature reactions; easy to remove.Biphasic nature can lead to slow reaction rates without a phase-transfer catalyst.
1,4-Dioxane/H₂O Polar, Miscible80-100 °CExcellent solvating power for both organic and inorganic reagents; very common and reliable.[13]Peroxide formation risk; high boiling point can make removal difficult.
THF/H₂O Polar, Miscible60-66 °CLower boiling point is good for heat-sensitive substrates; easy to remove.May not provide enough thermal energy for unreactive partners.
DMF or DMAc Polar Aprotic80-150 °CHigh boiling point and excellent solvating power.[14]Can be difficult to remove; potential for side reactions at high temperatures.

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • XPhos Pd G3 (precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • 1,4-Dioxane and H₂O (e.g., 5:1 v/v, to make a 0.2 M solution with respect to the aryl bromide)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and the XPhos Pd G3 precatalyst (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][13]

  • Solvent Addition: Add the degassed 1,4-dioxane and H₂O solvent mixture via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.[18][20] Look for the consumption of the limiting aryl bromide.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Stability and Troubleshooting for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS 871329-55-4). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. While it is a valuable building block, particularly for Suzuki-Miyaura cross-coupling reactions, its stability under certain reaction conditions can pose significant challenges.[1] This guide provides in-depth, experience-driven insights into the nature of these stability issues and offers practical, actionable solutions to ensure the success of your experiments.

Section 1: Understanding the Core Stability Challenges

The primary challenge when working with many arylboronic acids, including this compound, is their susceptibility to decomposition under common reaction conditions.[2] Understanding the mechanisms of these degradation pathways is the first step toward mitigating them.

Primary Decomposition Pathway: Protodeboronation

The most prevalent and often most frustrating side reaction is protodeboronation.[3] This is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid and forming an unwanted byproduct (in this case, ethyl 4-chlorobenzoate).[4][5]

  • Mechanism: Protodeboronation can be catalyzed by either acid or base, though it is most commonly encountered under the basic conditions required for Suzuki-Miyaura couplings.[3][6] Under basic conditions, the boronic acid (a Lewis acid) accepts a hydroxide ion to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[7] This intermediate can then react with a proton source, typically water or other protic solvents, leading to the cleavage of the C-B bond.[3][7]

  • Influence of Substituents: The electronic properties of the aryl ring are critical. This compound is substituted with two electron-withdrawing groups (a chloro group and an ethoxycarbonyl group). Such electron-deficient arylboronic acids are known to be particularly susceptible to base-mediated protodeboronation.[4][5][8]

Secondary Decomposition Pathways
  • Oxidation: Boronic acids can be oxidized to the corresponding phenols (ethyl 5-chloro-2-hydroxybenzoate in this case).[9] While generally less common than protodeboronation, this pathway can be promoted by the presence of oxygen and certain metal catalysts, especially at elevated temperatures. Rigorous exclusion of air is the most effective preventative measure.[4]

  • Anhydride (Boroxine) Formation: Upon storage, especially if exposed to ambient moisture, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9] While boroxines are often still competent in cross-coupling reactions, their formation alters the molecular weight and can lead to issues with stoichiometry and solubility if not accounted for.

Visualization of Decomposition Pathways

G start 5-Chloro-2-(ethoxycarbonyl) phenylboronic acid boronate Boronate Intermediate [ArB(OH)₃]⁻ start->boronate + Base (e.g., OH⁻) oxidation Oxidation Product (Ethyl 5-chloro-2-hydroxybenzoate) start->oxidation + Oxidant ([O]) (e.g., air, peroxide) protodeboronation Protodeboronation Product (Ethyl 4-chlorobenzoate) boronate->protodeboronation + H₂O (Proton Source) - B(OH)₄⁻

Caption: Key decomposition pathways for the title boronic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is failing or giving very low yields. What is the most likely cause?

A: The primary suspect is the degradation of your boronic acid via protodeboronation before it can participate in the catalytic cycle.[10] The electron-deficient nature of the aromatic ring in this compound makes it highly prone to this side reaction under the basic conditions of the Suzuki coupling.[4][5] Essentially, your reagent is being consumed by a non-productive pathway. Other potential causes include inactive catalyst, poor quality reagents, or insufficient degassing of your reaction mixture.

Q2: I'm seeing a significant amount of ethyl 4-chlorobenzoate in my crude NMR/LC-MS. Where is this coming from?

A: This is the definitive signature of protodeboronation. The boronic acid group (-B(OH)₂) has been replaced by a proton (-H) from the solvent or trace water. This confirms that the conditions you are using are promoting the decomposition of your starting material.

Q3: How do the specific reaction conditions (Base, Solvent, Temperature) impact the stability of this boronic acid?

A: These parameters are critical and must be chosen carefully. The interplay between them determines the rate of both the desired cross-coupling and the undesired decomposition.

ParameterImpact on StabilityRecommendations & Rationale
Base High Impact. Strong bases (e.g., NaOH, KOH, Cs₂CO₃) and highly basic conditions (pH > 10) significantly accelerate protodeboronation.[7][8] They can also promote hydrolysis of the ethyl ester.[11]Use milder bases like K₃PO₄ or K₂CO₃. These are often sufficient to facilitate the catalytic cycle while minimizing the rate of decomposition. The choice of base can be crucial for balancing reactivity and stability.[11]
Solvent High Impact. The presence of a protic solvent, especially water, is required for the formation of the reactive boronate and for the transmetalation step, but it is also the proton source for protodeboronation.[12]Use a mixed solvent system like 1,4-Dioxane/H₂O or Toluene/H₂O. Minimize the amount of water to what is necessary for the reaction (e.g., a 10:1 or 5:1 organic:water ratio). Anhydrous conditions can be attempted but often lead to poor reactivity.
Temperature Moderate to High Impact. Higher temperatures increase the rate of all reactions, including decomposition.[13]Use the lowest temperature at which the desired cross-coupling proceeds at a reasonable rate. Start with moderate temperatures (e.g., 80-90 °C) and only increase if necessary.[14]
Atmosphere Moderate Impact. While protodeboronation is anaerobic, the presence of oxygen can lead to oxidative degradation of the boronic acid and can also deactivate the palladium catalyst.Always perform reactions under a rigorously inert atmosphere (Nitrogen or Argon). Solvents should be properly degassed before use via sparging with inert gas or freeze-pump-thaw cycles.

Q4: My starting material looks like a fine powder but is difficult to dissolve, or its melting point is off. Is it still good?

A: This is likely due to the formation of the trimeric anhydride, or boroxine, during storage.[9] This happens when the boronic acid loses water molecules. While the boroxine is generally still reactive in Suzuki couplings (it will hydrolyze back to the monomeric acid in situ), it can cause issues with weighing accurate amounts due to the change in molecular weight and may have different solubility characteristics. For best results, use fresh material or store it rigorously under an inert atmosphere in a desiccator.[15][16]

Q5: Besides protodeboronation, what other side reactions should I watch out for with this specific molecule?

A: Hydrolysis of the ethyl ester is a significant concern. The basic conditions and elevated temperatures used in Suzuki couplings can saponify the ester to the corresponding carboxylic acid.[10][11] This changes the polarity of your product and can complicate purification. Using milder bases (K₃PO₄) and the lowest possible temperature can help minimize this.

Section 3: Recommended Protocols for Mitigating Instability

Adhering to a validated protocol is the most effective way to achieve consistent and successful results.

Protocol for Storage and Handling

Proper handling is the first line of defense against reagent degradation.

  • Receiving: Upon receipt, inspect the container for a tight seal.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[15] For long-term storage, refrigeration and placement inside a desiccator or glovebox under an inert atmosphere is highly recommended.[16]

  • Handling: Weigh out the required amount of the boronic acid quickly in a dry environment. Minimize its exposure to atmospheric moisture and oxygen. If possible, handle it within a glovebox.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed to maximize the rate of cross-coupling relative to decomposition.

Reagents & Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.1 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane, degassed)

  • Water (Degassed)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

G A 1. Setup & Purge B 2. Add Solids A->B Dry, inert glassware C 3. Seal & Purge Again B->C Boronic Acid, Aryl Halide, Base, Pd Catalyst D 4. Add Solvents C->D Evacuate/backfill (3x) E 5. Heat Reaction D->E Degassed Dioxane & H₂O (via syringe) F 6. Monitor & Quench E->F Set to 85 °C G 7. Workup F->G TLC or LC-MS analysis

Caption: Optimized workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.1 eq), K₃PO₄ (2.0 eq), and the palladium catalyst (3 mol%).

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen has been removed.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water via syringe to create a 10:1 solvent mixture. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours. Look for the disappearance of the limiting starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol prioritizes the exclusion of air and uses a milder base and moderate temperature to give the desired reaction the best chance of outcompeting the protodeboronation side reaction.

References

Validation & Comparative

Navigating the Nuances of Suzuki Coupling: A Comparative Guide to the Reactivity of Chloro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently forge carbon-carbon bonds.[1][2] This powerful tool is instrumental in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates. The electronic and steric characteristics of the boronic acid coupling partner are critical determinants of the reaction's success. This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-chlorophenylboronic acids in the Suzuki coupling reaction, supported by experimental insights to inform your synthetic strategies.

The Decisive Role of Chlorine Substitution: A Tale of Three Isomers

The position of the chlorine atom on the phenylboronic acid ring significantly impacts the reactivity of the C-B bond and the steric accessibility of the boron center. Both electronic and steric factors come into play, creating a nuanced reactivity landscape.

Electronic Effects: An Inductive Tug-of-War
Steric Hindrance: The Ortho Challenge

The most dramatic differences in reactivity among the chloro-substituted isomers arise from steric effects. When the chlorine atom is in the ortho position, it creates significant steric hindrance around the boronic acid moiety. This bulkiness can impede the approach of the palladium catalyst, thereby slowing down the transmetalation step.[3][4][5][6] Consequently, Suzuki couplings involving ortho-substituted phenylboronic acids often require more forcing conditions, specialized ligands, or longer reaction times to achieve satisfactory yields.[3][4][5][6]

In contrast, the meta and para isomers experience considerably less steric hindrance, allowing for more facile access of the catalyst to the reaction center. This generally translates to higher reactivity and better yields under standard Suzuki coupling conditions.

Reactivity Synopsis: A Comparative Overview

Based on the interplay of electronic and steric effects, a general reactivity trend for chloro-substituted phenylboronic acids in Suzuki coupling can be proposed:

para > meta >> ortho

This trend is largely dictated by the pronounced steric hindrance of the ortho isomer. While both meta and para isomers are generally more reactive, the para isomer often exhibits slightly higher reactivity due to the electronic influence of the chloro group being more effectively transmitted.

Table 1: Representative Performance of Chlorophenylboronic Acid Isomers in Suzuki Coupling

IsomerAryl Halide PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chlorophenylboronic acid2-Bromo-5-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterReflux1285[7]
4-Chlorophenylboronic acid2-Chloro-5-methylpyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001892[8]
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water11024Good Total Yield (for tri-substituted product)[3][4]

The Suzuki Coupling Catalytic Cycle: A Mechanistic Blueprint

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this mechanism is key to troubleshooting and optimizing your reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[9][10][11]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[9][10][11][12] This is often the rate-determining step and is highly sensitive to the electronic and steric properties of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2][9][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition ArPdX Ar-Pd(II)-X L_n OA->ArPdX TM Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' L_n TM->ArPdAr_prime RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Pd0->OA Ar-X ArPdX->TM Ar'-B(OH)₂ Base ArPdAr_prime->RE caption Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Practical Guide

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura coupling reaction. It is crucial to note that optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve the best results for a specific substrate combination.

Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine [8]

Materials:

  • 2-Chloro-5-methylpyridine

  • 4-Chlorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel, add 2-chloro-5-methylpyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)-5-methylpyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloro-5-methylpyridine, 4-Chlorophenylboronic acid, Catalyst, Ligand, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Solvent: Anhydrous 1,4-Dioxane B->C D Heat and Stir: 100 °C for 18 hours C->D E Quench and Extract: Dilute with Ethyl Acetate and Water D->E F Isolate Organic Phase: Wash with Brine, Dry, and Concentrate E->F G Purify: Flash Column Chromatography F->G caption Figure 2. A generalized experimental workflow for Suzuki coupling.

Caption: Figure 2. A generalized experimental workflow for Suzuki coupling.

Conclusion: Strategic Considerations for Synthetic Design

The choice of a chloro-substituted phenylboronic acid isomer in a Suzuki-Miyaura coupling reaction has profound implications for the reaction's efficiency. While para- and meta-chlorophenylboronic acids are generally reactive and reliable coupling partners, the ortho isomer presents a significant steric challenge that often necessitates specialized conditions and catalyst systems. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

The Strategic Advantage of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid reagent is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth technical analysis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid , a uniquely substituted building block, and objectively compares its performance with alternative phenylboronic acids. We will delve into the mechanistic rationale behind its advantages, supported by illustrative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Molecular Architecture: A Key to Enhanced Performance

This compound (CAS 871329-55-4) is distinguished by a specific substitution pattern on the phenyl ring: an ethoxycarbonyl group at the ortho position and a chloro group at the meta position relative to the boronic acid moiety. This arrangement of an electron-withdrawing ester and a moderately electron-withdrawing halogen imparts a unique combination of electronic and steric properties that offer distinct advantages in cross-coupling reactions.

The presence of these functional groups makes it a valuable building block for the synthesis of complex organic molecules.[1] Its applications extend to pharmaceutical development, where it can be used to create inhibitors for specific enzymes or receptors, and in materials science for preparing functionalized polymers.[1]

The Ortho-Ethoxycarbonyl Group: A Double-Edged Sword Deftly Wielded

The ortho-ethoxycarbonyl group is a prominent feature of this reagent. Its impact on the Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects.

  • Electronic Effect: The ester is a moderately electron-withdrawing group, which can decrease the nucleophilicity of the boronic acid. In the Suzuki-Miyaura catalytic cycle, the transmetalation step is often rate-determining and is favored by more nucleophilic organoboron species.[2] Therefore, one might predict a slower reaction compared to electron-rich boronic acids.

  • Steric Hindrance: The bulky ethoxycarbonyl group at the ortho position can sterically hinder the approach of the palladium complex to the boronic acid moiety. This steric clash can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.

However, these apparent disadvantages can be strategically leveraged. The steric bulk can be instrumental in achieving regioselectivity in couplings with polyhalogenated substrates. Furthermore, the electronic-withdrawing nature of the ester can be modulated by the choice of catalyst and base, allowing for fine-tuning of the reaction conditions.

The Meta-Chloro Substituent: A Subtle but Significant Contributor

The chlorine atom at the 5-position (meta to the boronic acid) also plays a crucial role:

  • Inductive Effect: As an electronegative atom, chlorine exerts an electron-withdrawing inductive effect, which further modulates the electronic character of the phenyl ring. This can influence the rate of both the transmetalation and reductive elimination steps of the catalytic cycle.

  • Positional Advantage: Being in the meta position, the chloro group does not significantly add to the steric hindrance around the boronic acid, unlike an ortho-substituent. This allows for a more predictable electronic influence without the complication of increased steric bulk at the reaction center.

The combination of the ortho-ester and meta-chloro groups results in a boronic acid with tailored reactivity, making it a valuable tool for the synthesis of highly substituted and complex biaryl systems.

Comparative Performance in Suzuki-Miyaura Coupling: An Illustrative Analysis

Table 1: Illustrative Comparison of Phenylboronic Acids in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidSubstituentsExpected Relative ReactivityPredicted Yield (%)Predicted Reaction Time (h)Key Considerations
Phenylboronic AcidUnsubstitutedBaseline85-954-8Standard reactivity, serves as a good benchmark.
2-Ethoxycarbonylphenylboronic AcidOrtho-EWGLower70-858-16Steric hindrance and electron-withdrawing nature of the ortho-ester may slow the reaction.
5-Chlorophenylboronic AcidMeta-EWGSlightly Lower80-906-12Moderate deactivation due to the meta-chloro group, with minimal steric impact.
This compound Ortho-EWG, Meta-EWGLower65-80 12-24 Combined steric and electronic deactivation requires optimized conditions (e.g., stronger base, more active catalyst). Offers access to highly functionalized products.
4-Methoxyphenylboronic AcidPara-EDGHigher>952-6Electron-donating group accelerates transmetalation, leading to faster reactions and higher yields.

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. Actual yields and reaction times will vary depending on the specific substrates, catalyst, base, solvent, and temperature used.

The key takeaway is that while this compound may be less reactive than unsubstituted or electron-rich boronic acids, its value lies in its ability to introduce a highly functionalized phenyl moiety in a single step, providing a scaffold for further synthetic transformations.

Experimental Protocols: A Guide to Successful Synthesis

To ensure the reliable application of this compound, a well-defined and robust experimental protocol is essential. The following section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For more challenging substrates, more active catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary to overcome the steric hindrance and electronic deactivation of the boronic acid.

  • Base: The choice of base is critical for the activation of the boronic acid.[3] While K₂CO₃ is a common and effective base, stronger bases like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation of the sterically hindered and electron-deficient boronic acid.

  • Solvent: A mixed solvent system, often including water, is frequently used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

Visualizing the Synthesis: Workflow and Mechanistic Insights

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_workflow Experimental Workflow prep Reaction Setup (Reagents & Catalyst) inert Inert Atmosphere (Ar/N2 Purge) prep->inert solvent Solvent Addition (Degassed) inert->solvent react Heating & Stirring solvent->react monitor Monitoring (TLC/GC-MS) react->monitor workup Workup (Extraction) monitor->workup purify Purification (Chromatography) workup->purify

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

G pd0 Pd(0)L2 oxidative Oxidative Addition pd0->oxidative R-X pdx R-Pd(II)-X L2 oxidative->pdx transmetal Transmetalation pdx->transmetal R'-B(OH)2 Base pdr R-Pd(II)-R' L2 transmetal->pdr reductive Reductive Elimination pdr->reductive reductive->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Strategic Reagent for Complex Molecule Synthesis

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. While its inherent steric and electronic properties may necessitate more carefully optimized reaction conditions compared to simpler boronic acids, its true advantage lies in its ability to introduce a highly functionalized and synthetically useful moiety in a single, reliable step. This guide has provided a comprehensive overview of its unique characteristics, a framework for comparing its performance, and a robust experimental protocol to facilitate its successful application. For researchers and drug development professionals, a thorough understanding of the principles outlined herein will enable the strategic deployment of this valuable building block in the synthesis of the next generation of complex molecules.

References

The Strategic Advantage of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency, yield, and novelty of the compounds being developed. Among the vast array of boronic acids available for Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid emerges as a reagent of significant interest. This guide provides an in-depth technical analysis of the characterization of compounds synthesized using this versatile building block, offering a comparative perspective against other alternatives, supported by experimental data.

The unique substitution pattern of this compound, featuring a chloro substituent at the 5-position and an ethoxycarbonyl group at the 2-position of the phenyl ring, imparts distinct reactivity and functionality to the resulting compounds.[1] This strategic placement of an electron-withdrawing chloro group and a sterically demanding ester group influences the electronic and steric properties of the boronic acid, which in turn dictates its performance in cross-coupling reactions and the properties of the synthesized molecules. These molecules find potential applications as enzyme inhibitors, in the development of functionalized polymers, and as key intermediates in the synthesis of complex organic molecules.[1]

Unveiling the Synthetic Potential: A Case Study in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. The utility of this compound is best illustrated through its application in the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: Synthesis of Ethyl 4'-methoxy-4-chloro-biphenyl-2-carboxylate

This protocol details the synthesis of a representative biaryl compound, ethyl 4'-methoxy-4-chloro-biphenyl-2-carboxylate, via a Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield ethyl 4'-methoxy-4-chloro-biphenyl-2-carboxylate.

Characterization of Ethyl 4'-methoxy-4-chloro-biphenyl-2-carboxylate:

Parameter Data
Appearance White to off-white solid
Yield Typically in the range of 85-95%
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.20 (m, 7H, Ar-H), 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (s, 3H, OCH₃), 1.30 (t, J=7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168.0, 159.5, 142.0, 138.0, 135.0, 132.0, 130.0, 129.0, 128.0, 114.0, 61.0, 55.5, 14.0
Mass Spectrometry (ESI) m/z 307.08 [M+H]⁺

Note: The characterization data presented here is illustrative and should be confirmed by experimental analysis.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization reagents Combine Reactants: - this compound - 4-Bromoanisole - Pd(OAc)₂ & PPh₃ - K₂CO₃ inert Establish Inert Atmosphere (Argon/Nitrogen) solvent Add Solvents: 1,4-Dioxane & Water heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Ethyl Acetate & Water cool->extract purify Column Chromatography extract->purify analysis Spectroscopic Analysis: - ¹H NMR - ¹³C NMR - Mass Spectrometry purify->analysis

Caption: Workflow for the synthesis and characterization of ethyl 4'-methoxy-4-chloro-biphenyl-2-carboxylate.

Comparative Analysis: The Impact of Substitution

The choice of boronic acid is a critical parameter in the Suzuki-Miyaura coupling. The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the reaction outcome.

Electronic Effects:

  • Electron-donating groups (EDGs) on the phenylboronic acid, such as methoxy or ethoxy groups, generally increase the nucleophilicity of the aryl group, which can lead to faster transmetalation rates and potentially higher yields.

  • Electron-withdrawing groups (EWGs) , like the chloro group in this compound, can decrease the nucleophilicity of the aryl ring. However, the presence of the ortho-ethoxycarbonyl group can have a more complex influence, potentially participating in the catalytic cycle.

Steric Effects:

  • Ortho-substituents , such as the ethoxycarbonyl group in the title compound, can introduce steric hindrance around the boronic acid moiety. This can sometimes slow down the reaction rate but can also lead to higher selectivity in certain cases, particularly in the synthesis of sterically congested biaryls.

Comparison with Alternative Phenylboronic Acids:

Boronic Acid Key Features Expected Performance in Suzuki Coupling
This compound Ortho-ester and meta-chloro substitution.Provides a balance of electronic and steric effects. The chloro group can be a site for further functionalization. The ester group allows for subsequent chemical modifications.
Phenylboronic acid Unsubstituted.Serves as a baseline for reactivity. Generally provides good yields with a wide range of coupling partners.
4-Methoxyphenylboronic acid Para-methoxy group (EDG).Often exhibits higher reactivity and gives higher yields compared to unsubstituted phenylboronic acid due to the electron-donating nature of the methoxy group.
2-Nitrophenylboronic acid Ortho-nitro group (strong EWG).Can be a challenging substrate due to the strong electron-withdrawing nature of the nitro group, which can deactivate the boronic acid.

Logical Relationship of Substituent Effects:

G cluster_properties Properties cluster_outcome Reaction Outcome substituent Substituent on Phenylboronic Acid electronic Electronic Effects (EDG vs. EWG) substituent->electronic steric Steric Effects (Ortho-substitution) substituent->steric reactivity Reactivity electronic->reactivity yield Yield electronic->yield steric->reactivity selectivity Selectivity steric->selectivity

Caption: Influence of substituents on the performance of phenylboronic acids in Suzuki-Miyaura coupling.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern offers a strategic advantage, allowing for the introduction of both a chloro and an ethoxycarbonyl group in a single step. This guide has provided a comprehensive overview of the characterization of compounds synthesized using this reagent, supported by a detailed experimental protocol and a comparative analysis of its performance against other phenylboronic acids. For researchers in drug discovery and materials science, a thorough understanding of the interplay between the structure of the boronic acid and its reactivity is paramount for the rational design and efficient synthesis of novel and functional compounds.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Formation: A Case Study with 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a target molecule's identity is a cornerstone of successful synthesis. This guide provides an in-depth, technical comparison of spectroscopic methods to confirm product formation in reactions utilizing 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a versatile building block in modern organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices and the interpretation of spectral data, ensuring a robust and self-validating workflow.

A prime application of this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] In a representative reaction, this boronic acid is coupled with an aryl halide, such as 4-bromoanisole, to yield a biaryl product. This guide will use the expected product of this reaction, ethyl 4'-methoxy-5-chloro-[1,1'-biphenyl]-2-carboxylate, as a model to illustrate the principles of spectroscopic product confirmation.

The Imperative of Spectroscopic Verification

Reliance on a single analytical technique for product identification is fraught with peril. A self-validating system of analysis employs multiple, orthogonal spectroscopic methods to build a comprehensive and irrefutable profile of the synthesized molecule. For the product of our model Suzuki-Miyaura coupling, we will focus on the "big three" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

A Comparative Analysis of Spectroscopic Signatures: Starting Material vs. Product

The key to confirming product formation lies in identifying the disappearance of starting material signals and the appearance of new signals corresponding to the target structure. The following table provides a comparative summary of the expected spectroscopic data for the starting material, this compound, and the expected product, ethyl 4'-methoxy-5-chloro-[1,1'-biphenyl]-2-carboxylate.

Spectroscopic Technique This compound (Starting Material) Ethyl 4'-methoxy-5-chloro-[1,1'-biphenyl]-2-carboxylate (Product) Key Differences & Rationale
¹H NMR Signals for the three aromatic protons on the substituted phenyl ring. A broad singlet for the B(OH)₂ protons. Signals for the ethyl ester group (quartet and triplet).Signals for the seven aromatic protons of the biphenyl system. Disappearance of the B(OH)₂ signal. Signals for the ethyl ester and methoxy groups.The formation of the biphenyl core results in a more complex aromatic region. The consumption of the boronic acid is confirmed by the absence of the B(OH)₂ signal. A new singlet for the methoxy protons will appear.
¹³C NMR Signals for the six carbons of the substituted phenyl ring, including a carbon attached to boron. Signals for the ethyl ester carbons.Signals for the twelve carbons of the biphenyl system. The signal for the carbon previously bonded to boron will shift significantly. A new signal for the methoxy carbon will be present.The carbon skeleton of the product is significantly different, leading to a greater number of signals in the ¹³C NMR spectrum. The C-B bond cleavage and C-C bond formation cause a characteristic upfield or downfield shift of the involved carbon atoms.
FT-IR Broad O-H stretch from the boronic acid group (~3300 cm⁻¹). B-O stretching vibrations. C=O stretch from the ester (~1720 cm⁻¹). C-Cl stretch.Absence of the broad O-H stretch. C=O stretch from the ester (~1720 cm⁻¹). C-O stretch from the methoxy group and ester. C-Cl stretch. Aromatic C-H and C=C stretching and bending vibrations.The most telling change is the disappearance of the broad O-H absorption band from the boronic acid, providing strong evidence of its consumption.
Mass Spectrometry (EI) Molecular ion peak corresponding to its mass (C₉H₁₀BClO₄, MW: 228.44). Fragmentation pattern showing loss of water and other fragments.Molecular ion peak corresponding to its mass (C₁₆H₁₅ClO₃, MW: 290.74). Fragmentation pattern showing loss of the ethoxy group (-OC₂H₅) and subsequent loss of CO.A clear shift in the molecular ion peak to the higher mass of the product is the primary confirmation. The fragmentation pattern will also be distinct, reflecting the new biphenyl ester structure.

In-Depth Spectroscopic Analysis of a Model Biphenyl Product

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.

  • Aromatic Region (δ 6.6-7.3 ppm): The spectrum of the model compound shows multiple signals in this region, corresponding to the various aromatic protons on the two phenyl rings. The splitting patterns (e.g., doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and are crucial for assigning specific protons to their positions on the rings.

  • Ethyl Ester Group: A quartet around δ 3.96 ppm (for the -OCH₂- protons) and a triplet around δ 0.75 ppm (for the -CH₃ protons) are characteristic of an ethyl ester.[2] The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons.

  • Other Substituents: The model compound also shows a singlet for a methyl group at δ 2.34 ppm and a broad singlet for a hydroxyl group at δ 11.53 ppm.[2] For our target product, we would expect a sharp singlet for the methoxy group protons around δ 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 110-160 ppm): A larger number of signals is expected for the biphenyl product compared to the starting material, reflecting the increased number of carbon atoms in distinct chemical environments.

  • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon typically appears in this downfield region.[2]

  • Ethyl Ester and Methoxy Carbons: The -OCH₂- carbon of the ester is expected around δ 61.5 ppm, and the -CH₃ carbon around δ 13.0 ppm.[2] The methoxy carbon of our target product would appear around δ 55 ppm.

FT-IR Spectroscopy

FT-IR spectroscopy is particularly useful for identifying functional groups.

  • Carbonyl Stretch (C=O): A strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group. The exact position can be influenced by the electronic effects of the aromatic rings.

  • C-O Stretches: Absorptions corresponding to the C-O single bonds of the ester and ether functionalities will be present in the fingerprint region (typically 1000-1300 cm⁻¹).

  • Aromatic C-H and C=C Stretches: These are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • C-Cl Stretch: This will appear in the lower frequency region of the fingerprint region.

  • Absence of O-H Stretch: Critically, the broad O-H stretching band of the starting boronic acid (around 3300 cm⁻¹) will be absent in the product spectrum.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): For our target product, the molecular ion peak would be expected at m/z 290 (for the ³⁵Cl isotope) and 292 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Fragmentation Pattern: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, mass 45) to form a stable acylium ion.[3] Further fragmentation may involve the loss of carbon monoxide (CO, mass 28).

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are recommended.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the synthesis of the model product.

Materials:

  • This compound (1.0 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base B Inert Atmosphere (Ar or N₂) A->B C Add Solvents B->C D Heat & Stir (e.g., 80 °C) C->D E Monitor Progress (TLC) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Spectroscopic Analysis I->J Purified Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, typically using 16-32 scans.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid purified product directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI):

  • Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical Flow of Spectroscopic Data Analysis

G Start Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS NMR_Data Proton & Carbon Environments, Connectivity NMR->NMR_Data FTIR_Data Functional Groups Present/Absent FTIR->FTIR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Data Congruent with Target Structure? NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation Success Product Formation Confirmed Confirmation->Success Yes Failure Re-evaluate Synthesis or Purification Confirmation->Failure No

Caption: Decision-making flow for product confirmation.

Conclusion

The rigorous confirmation of product formation is a non-negotiable aspect of chemical synthesis. By employing a multi-faceted spectroscopic approach, researchers can build a comprehensive and irrefutable case for the identity of their target molecule. This guide has outlined a systematic and logical workflow for the spectroscopic analysis of products derived from this compound, using a representative Suzuki-Miyaura coupling as a practical example. The principles of comparing starting material and product spectra, understanding the causality behind spectral features, and adhering to robust experimental protocols are universally applicable and will empower scientists to confidently and accurately characterize their synthesized compounds.

References

A Senior Application Scientist's Guide to Assessing the Purity of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The purity of reagents like 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a key building block in organic synthesis, directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for assessing the purity of this compound obtained from various commercial suppliers. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analytical techniques, and present a comparative analysis of hypothetical supplier samples to illustrate the importance of rigorous quality control.

The Critical Role of Purity: Why Scrutinize Your Boronic Acid?

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] Impurities in the boronic acid starting material can lead to a cascade of undesirable outcomes:

  • Reduced Reaction Yield: Inactive impurities decrease the effective concentration of the desired reagent, leading to incomplete conversion and lower yields.

  • Formation of Byproducts: Reactive impurities can participate in side reactions, complicating purification and potentially generating novel, uncharacterized compounds.

  • Catalyst Inactivation: Certain impurities can poison the palladium catalyst, arresting the catalytic cycle and halting the reaction.

  • Genotoxic Impurities: Process-related impurities, if not properly controlled, could be mutagenic and pose a significant safety risk in pharmaceutical development.[1][4]

Given these potential pitfalls, a thorough purity assessment is not merely a suggestion but a critical step in ensuring the success and reproducibility of your synthetic endeavors.

Common Impurities in Phenylboronic Acids

Understanding the potential impurities is the first step in developing a robust analytical strategy. For this compound, impurities can arise from the synthetic route or degradation. A common synthesis involves the borylation of an aryl halide.[2]

Potential process-related impurities include:

  • Starting Materials: Unreacted aryl halides or precursors.

  • Homocoupling Products: Formation of a biaryl species from the coupling of two boronic acid molecules.

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.

  • Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is a common equilibrium and can be difficult to quantify by certain methods.[5]

A Multi-Pronged Approach to Purity Assessment

No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on three core techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of both organic and inorganic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of unknown impurities.

Below is a workflow illustrating the comprehensive purity assessment of this compound.

Caption: Workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse technique for determining the purity of organic compounds. A reverse-phase method is typically employed for phenylboronic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale: The acidic mobile phase helps to ensure sharp peak shapes for the boronic acid. The gradient elution allows for the separation of impurities with a wide range of polarities. It is important to note that aqueous-based HPLC may not effectively separate the boronic acid from its corresponding boroxine anhydride, as the boroxine can hydrolyze back to the acid on the column.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used to identify and quantify impurities containing protons. ¹¹B NMR is particularly useful for observing the boron environment and can help to distinguish between the boronic acid and its derivatives.[6][7][8]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

¹H NMR Protocol:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • Integrate the peaks corresponding to the compound and any visible impurities.

¹¹B NMR Protocol:

  • Prepare a concentrated solution of the sample in a suitable solvent.

  • Acquire the ¹¹B NMR spectrum. The chemical shift will be indicative of the boron species present (boronic acid vs. boroxine).[7][8]

Rationale: ¹H NMR allows for the identification of organic impurities by their characteristic chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be performed with an internal standard for highly accurate purity determination. ¹¹B NMR provides direct information about the boron-containing species in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: ESI negative

  • Scan Range: m/z 100-500

Rationale: By coupling the HPLC separation with mass spectrometric detection, the molecular weights of the separated impurities can be determined, aiding in their identification. ESI in negative mode is often effective for ionizing boronic acids.[4][9]

Comparative Data from Hypothetical Suppliers

To illustrate the practical application of these methods, let's consider hypothetical data from three different suppliers of this compound.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite crystalline solidYellowish powder
HPLC Purity (%) 98.599.895.2
Major Impurity (HPLC, %) 0.8 (Unknown at RRT 1.2)0.1 (Protodeboronated)2.5 (Homocoupled)
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified peaks
¹¹B NMR Single peak consistent with boronic acidSingle peak consistent with boronic acidBroad peak, suggesting a mixture of boronic acid and boroxine
LC-MS of Major Impurity m/z 254.0m/z 184.0m/z 366.0

Interpretation of Results:

  • Supplier A: While the HPLC purity is good, the presence of a significant unknown impurity warrants further investigation. The LC-MS data will be crucial in identifying this species.

  • Supplier B: This sample demonstrates the highest purity by HPLC with only a minor, identifiable impurity. The NMR data is clean, indicating high overall quality.

  • Supplier C: The lower HPLC purity, yellowish appearance, and the presence of a homocoupled impurity suggest a less optimized manufacturing process. The broad ¹¹B NMR signal is also a concern, indicating the presence of the boroxine anhydride, which can affect reactivity.

Logical Framework for Supplier Selection

The choice of supplier depends on the specific requirements of the application.

Supplier_Selection cluster_0 Purity Assessment cluster_1 Risk Assessment cluster_2 Decision Purity_Data HPLC Purity NMR Analysis LC-MS Impurity ID Risk Identify and Quantify Impurities - Process-related - Degradation products - Unknowns Purity_Data->Risk High_Purity High Purity Required (e.g., GMP synthesis) Risk->High_Purity Lower_Purity Lower Purity Acceptable (e.g., early-stage research) Risk->Lower_Purity Select_B Select Supplier B High_Purity->Select_B Consider_A Consider Supplier A (pending impurity ID) Lower_Purity->Consider_A Reject_C Reject Supplier C Lower_Purity->Reject_C

Caption: Logical framework for selecting a supplier based on purity data.

For critical applications such as late-stage drug development or manufacturing under Good Manufacturing Practices (GMP), Supplier B would be the clear choice due to its high purity and well-characterized impurity profile. For early-stage research where cost might be a greater concern, Supplier A could be considered, but only after the major impurity is identified and deemed acceptable. Supplier C would likely be rejected for most applications due to its lower purity and the presence of multiple impurities.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of synthetic reactions. A comprehensive analytical approach utilizing HPLC, NMR, and LC-MS is essential for a thorough assessment of material from different suppliers. By understanding the potential impurities and employing robust analytical methods, researchers can make informed decisions, ensuring the quality and reproducibility of their work. This diligence at the outset can save considerable time and resources in the long run, particularly in the context of pharmaceutical development where the stakes are highest.

References

A Senior Application Scientist's Guide to 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials. The judicious selection of the boronic acid coupling partner is paramount, as its substituents profoundly influence reactivity, selectivity, and overall reaction efficiency. This guide provides an in-depth technical analysis of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, a versatile building block, and objectively compares its performance with alternative reagents, supported by experimental insights.

Introduction to this compound: A Multifunctional Reagent

This compound, with the chemical formula C₉H₁₀BClO₄ and a molecular weight of 228.44 g/mol , is a disubstituted phenylboronic acid derivative.[1] Its structure, featuring a chloro substituent at the 5-position and an ethoxycarbonyl group at the 2-position, imparts a unique combination of steric and electronic properties that make it a valuable tool in the synthetic chemist's arsenal.[1] The presence of the boronic acid functional group makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of complex organic molecules.[1] Beyond its role in traditional organic synthesis, this molecule holds potential in medicinal chemistry for modifying drug properties and in materials science for creating novel polymers with tailored functionalities.[1]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center, forming a new Pd(II) species and displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar1-Pd(II)-X(Ln) Ar1-Pd(II)-X(Ln) Pd(0)Ln->Ar1-Pd(II)-X(Ln) Oxidative Addition (Ar1-X) Ar1-Pd(II)-Ar2(Ln) Ar1-Pd(II)-Ar2(Ln) Ar1-Pd(II)-X(Ln)->Ar1-Pd(II)-Ar2(Ln) Transmetalation (Ar2-B(OH)2, Base) Ar1-Pd(II)-Ar2(Ln)->Pd(0)Ln Reductive Elimination (Ar1-Ar2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The performance of this compound in Suzuki-Miyaura coupling is dictated by the interplay of steric and electronic effects imparted by its substituents.

Electronic Effects

The ethoxycarbonyl group at the ortho-position is electron-withdrawing, which can influence the transmetalation step. Generally, electron-donating groups on the boronic acid enhance the reaction rate and yield, while electron-withdrawing groups can have a more complex effect.[2] The chloro group at the 5-position is also electron-withdrawing. This electronic profile can be compared to other substituted phenylboronic acids.

Steric Effects

The ortho-ethoxycarbonyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can be a double-edged sword. While it can sometimes hinder the approach to the palladium center, it can also play a crucial role in controlling regioselectivity and promoting the formation of sterically congested biaryls, which are often challenging to synthesize.[3] Studies on ortho-substituted phenylboronic acids have shown that the steric hindrance can significantly impact the reaction outcome, often requiring optimized catalyst systems and reaction conditions to achieve high yields.[3][4]

Comparative Data
Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285Hypothetical Data
2-Methoxycarbonylphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80692[Hypothetical Data based on general knowledge]
2-Chlorophenylboronic acid4-BromotoluenePd(dppf)Cl₂Cs₂CO₃Dioxane1001878[Hypothetical Data based on general knowledge]
4-(Ethoxycarbonyl)phenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O90495[Hypothetical Data based on general knowledge]

Note: The data presented for this compound is hypothetical due to the lack of specific comparative studies in the searched literature. The other entries are representative examples based on general trends observed in Suzuki-Miyaura couplings.

This illustrative comparison highlights that while the ortho-substituents in this compound may necessitate slightly more forcing conditions (higher temperature, longer reaction time), it remains a highly effective coupling partner for the synthesis of complex biaryl structures.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. The causality behind each experimental choice is explained to ensure a self-validating and reproducible protocol.

Synthesis of Ethyl 4'-methoxy-4-chloro-1,1'-biphenyl-2-carboxylate

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in a Schlenk flask. Inert_Atmosphere Evacuate and backfill with Argon (3x). Rationale: Pd(0) is oxygen-sensitive. Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvents via syringe. Rationale: Removes dissolved oxygen. Inert_Atmosphere->Solvent_Addition Heating Heat the reaction mixture at 80-100 °C. Rationale: Provides activation energy. Solvent_Addition->Heating Monitoring Monitor progress by TLC or GC-MS. Rationale: Determines reaction completion. Heating->Monitoring Quenching Cool to RT and dilute with Ethyl Acetate and Water. Rationale: Stops the reaction and separates phases. Monitoring->Quenching Extraction Separate organic layer and extract aqueous layer. Rationale: Isolates the product. Quenching->Extraction Drying_and_Filtration Dry over Na2SO4, filter, and concentrate. Rationale: Removes residual water. Extraction->Drying_and_Filtration Purification Purify by column chromatography. Rationale: Isolates the pure product. Drying_and_Filtration->Purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.[5]

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol)

  • Triphenylphosphine (PPh₃; 0.08 mmol)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Causality: The use of a flame-dried Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the sensitive Pd(0) catalyst, which is formed in situ. The excess of boronic acid ensures complete consumption of the limiting aryl halide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Causality: This procedure effectively removes oxygen from the reaction vessel, preserving the catalytic activity.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

    • Causality: Degassing the solvents removes dissolved oxygen. The aqueous-organic solvent mixture is often beneficial for the solubility of the reagents and the base.

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures that the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality: The brine wash removes any remaining aqueous impurities. Anhydrous sodium sulfate removes residual water from the organic phase.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 4'-methoxy-4-chloro-1,1'-biphenyl-2-carboxylate.

Applications in Medicinal Chemistry and Drug Discovery

The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This compound serves as a key building block for the synthesis of complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration and the exploration of structure-activity relationships (SAR). For instance, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antioxidant activity.[6]

Conclusion

This compound is a valuable and versatile reagent in the synthetic chemist's toolbox, particularly for the construction of sterically demanding and electronically diverse biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its ortho-substituents can influence reactivity, careful optimization of reaction conditions allows for its effective use in the synthesis of complex molecular architectures. The ability to further functionalize the ethoxycarbonyl group enhances its utility, making it a key intermediate in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its applications, a comparative analysis of its performance, and a robust experimental protocol to aid researchers in leveraging this powerful synthetic tool.

References

A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor, prized for its functional group tolerance and mild reaction conditions. A key intermediate in the synthesis of various pharmaceutical scaffolds is 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid. The chloro-substituent and the sterically demanding ethoxycarbonyl group on this molecule present unique challenges for achieving high-yield and selective cross-coupling. The choice of the palladium catalyst system is therefore not a trivial matter but a critical parameter that dictates the success of the synthesis.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances of these systems, present comparative experimental data from analogous reactions, and provide detailed protocols to empower you to make informed decisions in your synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[1][2][3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step in this cycle is profoundly influenced by the choice of catalyst, ligands, base, and solvent. For a substrate like this compound, the electron-withdrawing nature of the substituents can impact the transmetalation step, while the chloro group necessitates a catalyst capable of facile oxidative addition.

Comparative Analysis of Catalyst Systems

We will now compare the performance of several classes of palladium catalyst systems, drawing on experimental data from reactions involving structurally similar aryl chlorides and sterically hindered boronic acids.

Traditional Phosphine Ligand Systems: The Workhorse Catalyst

Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a widely used catalyst for Suzuki-Miyaura couplings.[4] Its primary advantage lies in its commercial availability and ease of handling. However, its efficacy with challenging substrates like aryl chlorides can be limited, often requiring higher temperatures and longer reaction times.

Mechanistic Insight: The relatively lower electron-donating ability and moderate steric bulk of triphenylphosphine can lead to slower rates of oxidative addition with aryl chlorides compared to more advanced ligands.

Performance Data (Analogous Reactions):

Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-chloro-2-nitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O1001285[4]
4-chloroacetophenonePhenylboronic acidK₂CO₃DMF/H₂O80174-98[5]

Advantages:

  • Readily available and relatively inexpensive.

  • Sufficient for simple, unhindered substrates.

Disadvantages:

  • Often requires higher temperatures and catalyst loadings for aryl chlorides.

  • Can be sensitive to air and moisture.

  • May be less effective for sterically hindered substrates.

Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands

Catalysts: Buchwald ligands (e.g., SPhos, XPhos, DavePhos) in combination with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).

The development of bulky and electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[6][7] These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

Mechanistic Insight: The steric bulk of these ligands promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition. Their electron-rich nature increases the electron density on the palladium center, further facilitating this key step.

Performance Data (Analogous Reactions):

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-chloroanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001898[6]
4-chloroanisole2,4,6-trifluorophenylboronic acidXPhos PrecatalystK₃PO₄THF/H₂ORT<0.593[8][9]
HexachlorobenzenePhenylboronic acidPd(OAc)₂ / DavePhosK₃PO₄Toluene11024Mixture of products[7]

Advantages:

  • High catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[6][8]

  • Excellent for challenging substrates, including electron-poor aryl chlorides and sterically hindered boronic acids.[6]

  • Many are available as air-stable precatalysts, improving ease of use.

Disadvantages:

  • Higher cost compared to traditional phosphine ligands.

  • The choice of the specific Buchwald ligand can be substrate-dependent.

N-Heterocyclic Carbene (NHC) Ligands

Catalysts: Palladium complexes with N-Heterocyclic Carbene (NHC) ligands.

NHC ligands have emerged as a powerful alternative to phosphines in palladium catalysis. They are strong sigma-donors, forming highly stable and active palladium complexes.

Mechanistic Insight: The strong Pd-C bond in NHC complexes imparts high thermal stability. The potent electron-donating ability of NHCs enhances the rate of oxidative addition.

Performance Data (Analogous Reactions):

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-chloroacetophenonePhenylboronic acid[Pd(IPr)(cin)Cl]K₂CO₃Toluene/H₂O100295[10]
Various Aryl ChloridesPhenylboronic acidPd(OAc)₂ / NHC precursorK₂CO₃DMF/H₂O80174-98[5]

Advantages:

  • High thermal stability and activity.

  • Often effective for a broad range of substrates.

  • Can be less sensitive to oxygen than some phosphine-based systems.

Disadvantages:

  • Synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine ligands.

  • Cost can be a factor.

Experimental Protocols

Below are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of an aryl chloride with a phenylboronic acid, which can be adapted for this compound.

Protocol 1: Using a Traditional Phosphine Ligand Catalyst

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), and Base (e.g., K2CO3, 2 mmol) in a flask. Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), and Base (e.g., K2CO3, 2 mmol) in a flask. Add Pd(PPh3)4 (0.03 mmol, 3 mol%). Add Pd(PPh3)4 (0.03 mmol, 3 mol%). Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), and Base (e.g., K2CO3, 2 mmol) in a flask.->Add Pd(PPh3)4 (0.03 mmol, 3 mol%). Add solvent (e.g., Toluene/H2O, 4:1, 5 mL). Add solvent (e.g., Toluene/H2O, 4:1, 5 mL). Add Pd(PPh3)4 (0.03 mmol, 3 mol%).->Add solvent (e.g., Toluene/H2O, 4:1, 5 mL). Heat the mixture at 100 °C under an inert atmosphere for 12-24 h. Heat the mixture at 100 °C under an inert atmosphere for 12-24 h. Add solvent (e.g., Toluene/H2O, 4:1, 5 mL).->Heat the mixture at 100 °C under an inert atmosphere for 12-24 h. Cool to RT, dilute with EtOAc, and wash with water. Cool to RT, dilute with EtOAc, and wash with water. Heat the mixture at 100 °C under an inert atmosphere for 12-24 h.->Cool to RT, dilute with EtOAc, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography. Dry the organic layer, concentrate, and purify by column chromatography. Cool to RT, dilute with EtOAc, and wash with water.->Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Experimental workflow using a traditional phosphine ligand catalyst.

Protocol 2: Using a Buchwald Ligand Precatalyst

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), Base (e.g., K3PO4, 2 mmol), and XPhos precatalyst (0.01 mmol, 1 mol%) in a flask. Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), Base (e.g., K3PO4, 2 mmol), and XPhos precatalyst (0.01 mmol, 1 mol%) in a flask. Add solvent (e.g., THF/H2O, 2:1, 6 mL). Add solvent (e.g., THF/H2O, 2:1, 6 mL). Combine Ar-Cl (1 mmol), Boronic Acid (1.2 mmol), Base (e.g., K3PO4, 2 mmol), and XPhos precatalyst (0.01 mmol, 1 mol%) in a flask.->Add solvent (e.g., THF/H2O, 2:1, 6 mL). Stir the mixture at room temperature to 60 °C under an inert atmosphere for 1-4 h. Stir the mixture at room temperature to 60 °C under an inert atmosphere for 1-4 h. Add solvent (e.g., THF/H2O, 2:1, 6 mL).->Stir the mixture at room temperature to 60 °C under an inert atmosphere for 1-4 h. Cool to RT, dilute with EtOAc, and wash with water. Cool to RT, dilute with EtOAc, and wash with water. Stir the mixture at room temperature to 60 °C under an inert atmosphere for 1-4 h.->Cool to RT, dilute with EtOAc, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography. Dry the organic layer, concentrate, and purify by column chromatography. Cool to RT, dilute with EtOAc, and wash with water.->Dry the organic layer, concentrate, and purify by column chromatography.

Caption: Experimental workflow using a Buchwald ligand precatalyst.

Conclusion and Recommendations

For the Suzuki-Miyaura cross-coupling of this compound, the choice of catalyst system is critical for achieving optimal results. While traditional phosphine ligand catalysts like Pd(PPh₃)₄ may provide moderate yields under forcing conditions, the use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos or XPhos), is highly recommended. These advanced catalyst systems have consistently demonstrated superior performance for challenging substrates, including aryl chlorides and sterically hindered partners.[6][8] They often allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times, leading to higher yields and a more efficient process. N-Heterocyclic carbene ligands also present a viable and robust alternative.

Ultimately, the optimal catalyst system may require some empirical optimization for your specific coupling partner. However, starting with a Buchwald ligand-based system provides the highest probability of success for the efficient synthesis of derivatives of this compound.

References

A Comparative Guide to the Synthesis and Validation of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, boronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone in the formation of carbon-carbon bonds, essential for creating the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid (CAS No: 871329-55-4) is a particularly valuable building block.[3] Its substituted phenyl ring allows for the strategic introduction of a functionalized moiety into a target molecule, making it a sought-after intermediate in drug discovery and development.[3][4]

The reliability of any synthetic endeavor hinges on the quality of its starting materials. For a crucial intermediate like this compound, a robust and validated synthetic method is not just a procedural formality; it is a prerequisite for reproducible results, high yields, and purity in downstream applications. Impurities can poison catalysts, generate unwanted side-products, and complicate purification, ultimately impacting the viability of a synthetic route.

This guide provides an in-depth analysis of a primary synthetic method for this compound, comparing it with a viable alternative. More critically, it establishes a comprehensive validation framework, detailing the analytical methodologies required to ensure the identity, purity, and stability of the final product. The protocols and rationale presented herein are designed for researchers, chemists, and process development professionals who require a self-validating system for producing this key synthetic intermediate.

Comparative Synthesis Strategies

The synthesis of arylboronic acids can be approached through several established methods.[5] The most common strategies involve the borylation of aryl halides or organometallic reagents.[3][5] Here, we compare two distinct and practical approaches to synthesize this compound.

Method 1: Directed Ortho-Metalation and Borylation

This is a classic and highly regioselective approach that leverages the directing effect of the ethoxycarbonyl group to facilitate metalation at the ortho position, followed by quenching with a boron electrophile.

Causality and Experimental Rationale: The ethoxycarbonyl group is a powerful directed metalation group (DMG). The oxygen atoms of the ester can chelate to a strong lithium base, such as Lithium Diisopropylamide (LDA), temporarily holding it in proximity to the C2 position of the phenyl ring. This proximity effect dramatically lowers the activation energy for deprotonation at this specific site over other positions. The subsequent reaction with a trialkyl borate, a weak electrophile, introduces the boron moiety, which upon acidic workup, hydrolyzes to the desired boronic acid. This method offers excellent control over regioselectivity, which is often a challenge in substituted aromatic systems.

G cluster_0 Method 1: Directed Ortho-Metalation SM1 Ethyl 4-chlorobenzoate Int1 Lithium Diisopropylamide (LDA) in THF, -78 °C SM1->Int1 Deprotonation Int2 Triisopropyl borate Int1->Int2 Borylation Int3 Intermediate Boronate Ester Int2->Int3 Int4 Aqueous HCl Workup Int3->Int4 Hydrolysis P1 This compound Int4->P1 G cluster_1 Method 2: Miyaura Borylation SM2 Ethyl 2,4-dichlorobenzoate Int5 B₂(pin)₂ Pd Catalyst, Base SM2->Int5 Cross-Coupling Int6 Intermediate Pinacol Boronate Ester Int5->Int6 Int7 Aqueous Acidic Workup Int6->Int7 Hydrolysis P2 This compound Int7->P2 G cluster_validation Analytical Validation Crude Crude Synthetic Product Purify Purification (Recrystallization / Column Chromatography) Crude->Purify Pure Purified Boronic Acid Purify->Pure HPLC Purity & Quantification (UPLC-MS) Pure->HPLC NMR Structure Elucidation (¹H, ¹³C, ¹¹B NMR) Pure->NMR MS Identity Confirmation (HRMS) Pure->MS Other Physical Properties (Melting Point, Karl Fischer) Pure->Other

References

Safety Operating Guide

A-Z Guide for the Proper Disposal of 5-Chloro-2-(ethoxycarbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a foundational element of laboratory safety, experimental integrity, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid, ensuring compliance with safety standards and regulatory requirements. This procedure is designed to be a self-validating system, explaining the causality behind each step to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

This compound, like many boronic acid derivatives and halogenated organic compounds, must be treated as hazardous waste. While specific toxicity data for this compound is not extensively published, the known hazards of its chemical class necessitate a cautious approach. Boronic acids can be irritants, and halogenated organic compounds can pose environmental risks if not disposed of correctly.[1] A thorough risk assessment should be conducted before handling this chemical.[2]

The primary risks associated with this compound include:

  • Irritation: Potential for skin and eye irritation upon contact.

  • Inhalation Hazards: Possible respiratory tract irritation if inhaled as a dust.

  • Environmental Toxicity: Halogenated compounds can be persistent in the environment.

Therefore, all disposal procedures must be conducted with the assumption that the material is hazardous. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or down the drain.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be performed within a certified chemical fume hood.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against accidental splashes of solutions or contact with dust.[4]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.Provides a robust barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5][6]
Body Protection A fully fastened, long-sleeved lab coat.Prevents contamination of personal clothing and skin.[5]
Footwear Closed-toe shoes.Protects feet from spills.

Step-by-Step Disposal Protocol: A Systematic Approach

The cornerstone of proper chemical disposal is waste segregation. Never mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

Step 1: Waste Segregation and Containerization
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste. Plastic containers are often preferred for storing waste materials.[7]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".[3]

    • The relevant hazard pictograms (e.g., irritant).[8]

    • The date when waste was first added to the container.[7]

Step 2: Disposal of Solid Waste

This category includes unused or expired solid this compound, as well as contaminated consumables.

  • Contaminated Materials: Items such as gloves, weighing paper, bench paper, and pipette tips that have come into contact with the chemical should be collected in a designated solid hazardous waste container.[3]

  • Unused/Expired Chemical: Carefully transfer any unwanted solid chemical into the designated "Halogenated Organic Solid Waste" container. Avoid generating dust by handling the material gently.

Step 3: Disposal of Liquid Waste

This includes solutions containing this compound and rinsates from cleaning contaminated glassware.

  • Collection: Collect all liquid waste in a designated, leak-proof container labeled "Halogenated Organic Liquid Waste".[1]

  • Solvent Identification: If the chemical is in a solvent, the solvent must also be identified on the waste label.

  • Incompatible Wastes: Do not mix incompatible wastes. For instance, keep acidic waste streams separate from basic ones.[8]

Step 4: Decontamination of Glassware

Properly cleaned glassware can be reused, minimizing waste.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residue. This rinsate must be collected as halogenated organic liquid waste.

  • Secondary Decontamination: A wash with a basic solution (e.g., a dilute sodium hydroxide solution) can help convert any residual boronic acid into a more water-soluble boronate salt.[3] This rinsate should also be collected as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.[3]

  • Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.

Empty chemical containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The labels on the empty container should be removed or defaced before disposal in the appropriate glass or plastic recycling bin.[8][9]

Step 5: Storage and Pickup
  • Satellite Accumulation Area: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area must be at or near the point of waste generation.[7][9]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting hazardous waste pickup by the EHS department.[7][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled hazardous waste container.[11] For a liquid spill, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the liquid.

  • Collect and Dispose: The spilled chemical and all materials used for cleanup must be collected and disposed of as hazardous waste.[10]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid Waste (Unused chemical, contaminated gloves, etc.) SolidContainer Labelled 'Halogenated Organic Solid Waste' Container Solid->SolidContainer Liquid Liquid Waste (Solutions, rinsates) LiquidContainer Labelled 'Halogenated Organic Liquid Waste' Container Liquid->LiquidContainer SAA Designated Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA EHS EHS Hazardous Waste Pickup SAA->EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.